UC-857993
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C25H22ClNO2 |
|---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-10-carboxylic acid |
InChI |
InChI=1S/C25H22ClNO2/c26-22-10-2-1-6-19(22)23-18-9-4-8-17(18)21-12-15(25(28)29)11-20-16-7-3-5-14(16)13-27(23)24(20)21/h1-4,6-8,10-12,14,16-18,23H,5,9,13H2,(H,28,29) |
InChI Key |
RKRFFBBVYHOUSA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Biological Pathway of UC-857993
For Researchers, Scientists, and Drug Development Professionals
Abstract
UC-857993 is a selective small-molecule inhibitor targeting the Son of Sevenless homolog 1 (SOS1), a crucial guanine (B1146940) nucleotide exchange factor (GEF) for Ras proteins. By binding to the catalytic site of SOS1, this compound effectively suppresses its activity, leading to the inhibition of Ras activation and subsequent downstream signaling through the mitogen-activated protein kinase (MAPK) cascade. This technical guide provides a comprehensive overview of the biological pathway of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Inhibition of the SOS1-Ras Interaction
This compound functions as a competitive inhibitor of the SOS1-Ras interaction. It selectively binds to the catalytic domain of SOS1, preventing the exchange of GDP for GTP on Ras proteins. This inhibition effectively locks Ras in its inactive, GDP-bound state, thereby blocking the initiation of downstream signaling cascades responsible for cell proliferation and survival. The primary pathway affected is the EGFR-SOS1-Ras-Raf-MEK-ERK signaling axis.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from foundational studies.
Table 1: Biochemical Activity of this compound
| Parameter | Value | Target Protein | Notes |
| Kd | 14.7 µM | His6-SOS1cat | Dissociation constant, indicating binding affinity. |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Treatment Conditions | Observed Effect |
| Cell Growth Inhibition | Wild-type Mouse Embryonic Fibroblasts (MEFs) | 0-80 µM this compound for 3 days | Dose-dependent inhibition of cell growth.[1] |
| Cell Growth Inhibition | H-Ras(G12V) expressing MEFs | 0-80 µM this compound for 3 days | No significant inhibition of cell growth.[1] |
| Ras Activation Inhibition | NIH/3T3 cells | 60 µM and 80 µM this compound for 2 hours, followed by 5 min EGF stimulation (50 ng/ml) | Dose-dependent inhibition of EGF-induced Ras-GTP levels.[1] |
| ERK Phosphorylation Inhibition | NIH/3T3 cells | 60 µM and 80 µM this compound for 2 hours, followed by 5 min EGF stimulation (50 ng/ml) | Dose-dependent inhibition of EGF-induced p-ERK levels.[1] |
Signaling Pathway and Experimental Workflow Visualizations
EGFR-SOS1-Ras-ERK Signaling Pathway and Inhibition by this compound
Caption: Inhibition of the EGFR-SOS1-Ras-ERK signaling pathway by this compound.
Experimental Workflow for Ras Activation Pulldown Assay
Caption: Workflow for determining Ras activation levels via a pulldown assay.
Experimental Workflow for Western Blot Analysis of ERK Phosphorylation
Caption: Workflow for assessing ERK phosphorylation by Western blot.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to characterize this compound.
SOS1-mediated Nucleotide Exchange Assay
This assay measures the ability of this compound to inhibit the SOS1-catalyzed exchange of GDP for a fluorescent GTP analog on Ras.
-
Reagents:
-
Recombinant His6-SOS1cat (catalytic domain)
-
Recombinant Ras protein
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
-
Procedure:
-
Prepare a reaction mixture containing Ras protein and BODIPY-FL-GTP in the assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the nucleotide exchange reaction by adding His6-SOS1cat.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the rate of nucleotide exchange.
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
-
Ras Activation Pulldown Assay
This assay quantifies the amount of active, GTP-bound Ras in cells following treatment with this compound.
-
Reagents:
-
Cell culture medium, serum, and antibiotics
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
GST-Raf1-RBD (Ras-binding domain) fusion protein conjugated to glutathione-agarose beads
-
Wash Buffer (e.g., Tris-buffered saline with 0.5% Triton X-100)
-
SDS-PAGE sample buffer
-
Anti-Ras antibody
-
-
Procedure:
-
Seed cells (e.g., NIH/3T3) in culture plates and grow to 80-90% confluency.
-
Serum-starve the cells for several hours to reduce basal Ras activity.
-
Pre-treat the cells with desired concentrations of this compound or DMSO for 2 hours.
-
Stimulate the cells with EGF (e.g., 50 ng/ml) for 5 minutes to induce Ras activation.
-
Immediately place the plates on ice, aspirate the medium, and wash with ice-cold PBS.
-
Lyse the cells with ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the cleared lysates with GST-Raf1-RBD beads for 1 hour at 4°C with gentle rotation to pull down active Ras.
-
Wash the beads three times with Wash Buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-Ras antibody.
-
Quantify the band intensities to determine the relative levels of active Ras.
-
Western Blot Analysis of MEK and ERK Phosphorylation
This method assesses the phosphorylation status of MEK and ERK, downstream effectors of Ras, as a measure of pathway inhibition by this compound.
-
Reagents:
-
All reagents for cell culture, treatment, and lysis as in the Ras Activation Assay.
-
SDS-PAGE gels, buffers, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: anti-phospho-MEK, anti-total-MEK, anti-phospho-ERK, anti-total-ERK.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Prepare cell lysates as described in the Ras Activation Pulldown Assay protocol (steps 1-7).
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of MEK and ERK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for each target.
-
Conclusion
This compound is a valuable research tool for investigating the role of the SOS1-Ras signaling axis in various biological processes. Its selective inhibition of SOS1 provides a targeted approach to dissecting the downstream consequences of Ras activation. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and therapeutically target this critical oncogenic pathway.
References
Preliminary Technical Guide on UC-857993: A Selective SOS1-Ras Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-857993 is a small molecule compound identified as a selective inhibitor of Son of sevenless homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of Ras GTPases. The Ras signaling pathway is a central regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers. By targeting the interaction between SOS1 and Ras, this compound presents a promising therapeutic strategy for cancers driven by wild-type Ras that are dependent on upstream signaling for their activation. This document provides a summary of the preliminary studies on this compound, including its mechanism of action, available quantitative data, experimental protocols, and the signaling pathway it modulates.
Core Mechanism of Action
This compound functions by selectively binding to the catalytic domain of SOS1, thereby inhibiting its ability to facilitate the exchange of GDP for GTP on Ras. This suppression of SOS1's GEF activity prevents the activation of Ras and the subsequent downstream signaling cascade, most notably the RAF-MEK-ERK (MAPK) pathway. Evidence suggests that this compound's inhibitory action is specific to the SOS1-mediated activation of wild-type Ras, as it does not affect the growth of cells expressing constitutively active, carcinogenic Ras mutants (e.g., H-Ras G12V).
Quantitative Data Summary
The following tables summarize the available quantitative data from preliminary studies on this compound.
| Parameter | Value | Method | Source |
| Binding Affinity (Kd) | 14.7 µM | His6-SOS1cat Binding Assay | (Evelyn CR, et al., 2015) |
| Cell-Based Assay | Cell Line | Concentration Range | Observed Effect | Source |
| Growth Inhibition | Wild-type Mouse Embryonic Fibroblasts (MEFs) | 0-80 µM | Dose-dependent inhibition of cell growth | (Evelyn CR, et al., 2015) |
| Growth Inhibition | H-Ras(G12V) expressing MEFs | 0-80 µM | No significant inhibition of cell growth | (Evelyn CR, et al., 2015) |
| Ras Activation Inhibition | NIH/3T3 cells | 60 µM, 80 µM | Dose-dependent inhibition of EGF-induced Ras-GTP loading | (Evelyn CR, et al., 2015) |
| ERK Activation Inhibition | NIH/3T3 cells | 60 µM, 80 µM | Dose-dependent inhibition of EGF-induced p-ERK levels | (Evelyn CR, et al., 2015) |
Experimental Protocols
Detailed methodologies for key experiments are outlined below. These are based on standard molecular and cellular biology techniques and have been adapted to reflect the specifics of the this compound studies.
Cell Culture and Treatment
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs) (wild-type and expressing H-Ras G12V) and NIH/3T3 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: this compound was dissolved in DMSO to create a stock solution. For experiments, the compound was diluted in cell culture medium to the final desired concentrations (e.g., 40, 60, 80 µM). Control cells were treated with an equivalent concentration of DMSO.
Cell Growth Assay
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours, the medium was replaced with fresh medium containing various concentrations of this compound or DMSO control.
-
Cells were incubated for 3 days.
-
Cell viability was assessed using a standard MTT or similar colorimetric assay. Absorbance was measured at the appropriate wavelength, and the results were expressed as a percentage of the control.
Ras Activation Assay (Pull-down Method)
-
NIH/3T3 cells were serum-starved for 24 hours.
-
Cells were pre-treated with this compound (60 µM, 80 µM) or DMSO for 2 hours.
-
Cells were stimulated with 50 ng/mL Epidermal Growth Factor (EGF) for 5 minutes.
-
Cells were lysed in a buffer containing protease and phosphatase inhibitors.
-
Cell lysates were clarified by centrifugation, and a small aliquot was saved for total Ras input analysis.
-
The remaining lysate was incubated with a GST-fusion protein of the Ras-binding domain (RBD) of Raf1 immobilized on glutathione-agarose beads for 1 hour at 4°C.
-
The beads were washed three times with lysis buffer.
-
Bound proteins were eluted in SDS-PAGE sample buffer.
-
Eluted proteins and total cell lysates were resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with a pan-Ras antibody to detect the amount of active, GTP-bound Ras.
Western Blot Analysis for ERK Activation
-
Cell treatment and lysis were performed as described in the Ras activation assay.
-
Protein concentration in the lysates was determined using a BCA assay.
-
Equal amounts of protein were loaded onto an SDS-PAGE gel and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.
In Vitro Activity of the SOS1-Ras Inhibitor UC-857993: A Technical Overview
The following guide details the in vitro activity of UC-857993, a selective inhibitor of Son of Sevenless homolog 1 (SOS1), a crucial guanine (B1146940) nucleotide exchange factor for Ras proteins. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative In Vitro Data
The inhibitory activity of this compound has been quantified through binding affinity and cell-based functional assays. The key data points are summarized in the table below.
| Parameter | Target/Cell Line | Value | Experimental Context |
| Binding Affinity (Kd) | His6-SOS1cat | 14.7 μM | Measurement of direct binding to the catalytic domain of SOS1. |
| Growth Inhibition | Wild-type Mouse Embryonic Fibroblasts (MEFs) | Effective at 0-80 μM | 3-day continuous exposure.[1] |
| Growth Inhibition | H-Ras(G12V) expressing MEFs | No inhibition observed | Demonstrates selectivity for SOS1-dependent proliferation.[1] |
| Signaling Inhibition (Ras/ERK activation) | Not specified | Effective at 60-80 μM | 2-hour treatment, showing dose-dependent inhibition.[1] |
Experimental Protocols
1. Cell Growth Inhibition Assay
This protocol is a representative method for assessing the anti-proliferative effects of this compound on adherent cell lines like mouse embryonic fibroblasts (MEFs).
-
Cell Seeding: Plate wild-type MEFs and H-Ras(G12V) expressing MEFs in 96-well plates at a predetermined density to ensure exponential growth over the assay period.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (e.g., ranging from 0 to 80 μM) for 72 hours (3 days).[1]
-
Viability Assessment: Following the incubation period, assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin (B115843) assay.
-
Data Analysis: Measure the absorbance or fluorescence, normalize the data to vehicle-treated controls, and plot the results to determine the concentration-dependent effect on cell growth.
2. Ras and ERK Activation Assay (Western Blot)
This protocol outlines a method to measure the inhibition of the SOS1-mediated signaling cascade.
-
Cell Culture and Starvation: Culture cells (e.g., MEFs) to a suitable confluency. To reduce basal signaling activity, serum-starve the cells for several hours prior to stimulation.
-
Inhibitor Pre-treatment: Pre-incubate the starved cells with this compound at various concentrations (e.g., 60 μM, 80 μM) for a specified duration, such as 2 hours.[1]
-
Growth Factor Stimulation: Stimulate the cells with a growth factor like Epidermal Growth Factor (EGF) for a short period (e.g., 10-15 minutes) to induce the EGFR-SOS1-Ras-ERK pathway.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for Ras-GTP (active Ras) and phosphorylated ERK (p-ERK), as well as total Ras and total ERK as loading controls.
-
Detection and Analysis: Use appropriate secondary antibodies conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection. Quantify the band intensities to determine the level of Ras and ERK activation relative to controls.
Visualizations
EGFR-SOS1-Ras-ERK Signaling Pathway
The diagram below illustrates the signaling cascade targeted by this compound. The inhibitor acts on SOS1, preventing the activation of Ras and the subsequent downstream phosphorylation cascade.
Caption: Inhibition of the EGFR-SOS1-Ras-ERK signaling cascade by this compound.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps in the Western Blot protocol to assess the inhibitory effect of this compound on protein activation.
Caption: Workflow for assessing signaling inhibition by Western Blot.
References
An In-depth Technical Guide on the Core Safety and Toxicity Profile of UC-857993
Disclaimer: This document synthesizes the currently available public information on UC-857993. It is intended for research, scientific, and drug development professionals. The information regarding the safety and toxicity of this compound is limited to in vitro studies, and comprehensive in vivo safety data, including but not limited to LD50, systemic toxicity, genotoxicity, and carcinogenicity, is not publicly available. The information provided herein should be used for informational purposes only and does not constitute a complete safety and toxicity profile.
Introduction
This compound is a selective inhibitor of Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in the activation of Ras GTPases. By targeting the catalytic activity of SOS1, this compound prevents the exchange of GDP for GTP on Ras, thereby inhibiting downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway. This pathway is frequently hyperactivated in various human cancers, making SOS1 an attractive target for therapeutic intervention. This guide provides a summary of the available data on the in vitro effects of this compound, with a focus on its inhibitory activities and effects on cell proliferation.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vitro activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target Protein | Assay Type | Reference |
| Kd | 14.7 µM | His6-SOS1cat | Not Specified | [1] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay | Concentration Range | Incubation Time | Observed Effect | Reference |
| Wild-type Mouse Embryonic Fibroblasts (MEFs) | Growth Inhibition | 0 - 80 µM | 3 days | Specific inhibition of cell growth. | [1] |
| Carcinogenic H-Ras(G12V) expressing MEFs | Growth Inhibition | 0 - 80 µM | 3 days | No inhibition of cell growth. | [1] |
| NIH/3T3 cells | Ras and ERK Activation | 60 µM, 80 µM | 2 hours | Dose-dependent inhibition of EGF-induced Ras and ERK activation. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
Cell Proliferation Assay[1]
-
Cell Lines: Wild-type mouse embryonic fibroblasts (MEFs) and MEFs expressing carcinogenic H-Ras(G12V).
-
Treatment: Cells were treated with this compound at concentrations ranging from 0 to 80 µM.
-
Incubation: The cells were incubated for 3 days.
-
Endpoint: Inhibition of cell growth was measured to determine the effect of this compound. The specific method for assessing cell growth (e.g., MTT assay, cell counting) is not detailed in the available documentation.
Ras and ERK Activation Assay[1]
-
Cell Line: NIH/3T3 cells.
-
Treatment Protocol:
-
Cells were treated with this compound at concentrations of 60 µM and 80 µM for 2 hours.
-
Following the incubation with this compound, the cells were stimulated with 50 ng/mL of Epidermal Growth Factor (EGF) for 5 minutes to induce the signaling cascade.
-
-
Analysis: The levels of activated Ras (Ras-GTP) and phosphorylated ERK (p-ERK) were measured to assess the inhibitory effect of this compound on the signaling pathway. The specific techniques used for measuring Ras-GTP and p-ERK (e.g., Western blotting, ELISA) are not explicitly stated in the summarized source.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a general workflow for its in vitro evaluation.
Caption: EGFR-SOS1-Ras-ERK signaling pathway and the inhibitory action of this compound.
References
understanding the pharmacology of UC-857993
An In-depth Technical Guide to the Pharmacology of UC-857993
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology of this compound, a selective inhibitor of the Son of Sevenless 1 (SOS1)-Ras interaction. The information is compiled from primary research and patent literature to assist researchers and drug development professionals in understanding its mechanism of action, biochemical and cellular effects, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound is a selective, small-molecule inhibitor that targets the guanine (B1146940) nucleotide exchange factor (GEF) SOS1.[1][2] It functions by disrupting the interaction between SOS1 and Ras, thereby preventing the SOS1-mediated exchange of GDP for GTP on Ras. This inhibition effectively blocks the activation of Ras and the subsequent downstream signaling through the Raf-MEK-ERK pathway.[1][2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound and a related analog, UC-773587, derived from various biochemical and cellular assays.
Table 1: Biochemical Potency of SOS1 Inhibitors
| Compound | Assay | Target | Value | Reference |
| This compound | Microscale Thermophoresis | His₆-SOS1cat | Kd = 13.7 µM | [2] |
| UC-773587 | Microscale Thermophoresis | His₆-SOS1cat | Kd = 3.4 µM | [2] |
| UC-773587 | Nucleotide Exchange Assay | SOS1 Catalytic Activity | IC₅₀ = 4.5 µM |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Treatment Conditions | Effect | Reference |
| Cell Growth Inhibition | Wild-type Mouse Embryonic Fibroblasts (MEFs) | 0-80 µM this compound for 3 days | Selective growth inhibition | [1] |
| Cell Growth Inhibition | H-Ras(G12V) expressing MEFs | 0-80 µM this compound for 3 days | No growth inhibition | [1] |
| Ras Activation | NIH/3T3 cells | 60 µM and 80 µM this compound for 2h, then 50 ng/ml EGF for 5 min | Dose-dependent inhibition of Ras-GTP levels | [1] |
| ERK Activation | NIH/3T3 cells | 60 µM and 80 µM this compound for 2h, then 50 ng/ml EGF for 5 min | Dose-dependent inhibition of p-ERK levels | [1] |
Signaling Pathway
This compound inhibits a critical step in the canonical receptor tyrosine kinase (RTK) signaling pathway. By preventing SOS1 from activating Ras, it effectively dampens the entire downstream MAP kinase cascade.
Caption: EGFR-SOS1-Ras-ERK signaling pathway and the inhibitory action of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
BODIPY-FL-GDP Dissociation Exchange Assay
This assay measures the ability of this compound to inhibit the SOS1-catalyzed dissociation of a fluorescent GDP analog (BODIPY-FL-GDP) from H-Ras.
Workflow Diagram:
Caption: Workflow for the BODIPY-FL-GDP dissociation exchange assay.
Protocol:
-
Reagent Preparation:
-
His₆-H-Ras (residues 1–166) loading: Purified His₆-H-Ras is pre-loaded with BODIPY-FL-GDP at a 4:1 stoichiometric ratio for 1 hour at room temperature.
-
Exchange Buffer (EB): 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM MgCl₂, 0.01% Nonidet P-40 alternative, and 1 mM DTT.[1]
-
-
Assay Procedure:
-
The assay is performed in a black 384-well plate.[1]
-
Using an automated liquid dispenser, the following components are sequentially added to each well:
-
The reaction is initiated by the addition of the BODIPY-FL-GDP-loaded His₆-H-Ras to a final concentration of 2 µM.[2]
-
The decrease in fluorescence is monitored over time using a plate reader. The inhibition is calculated relative to the DMSO control.
-
Microscale Thermophoresis (MST) for Direct Binding
This biophysical technique is used to quantify the direct binding affinity (Kd) between this compound and SOS1.
Protocol:
-
Protein Labeling: Purified His₆-SOS1cat is fluorescently labeled with an amine-reactive dye (e.g., NT-647).
-
Sample Preparation:
-
A constant concentration of labeled His₆-SOS1cat (e.g., 100 nM) is used.[2]
-
A serial dilution of this compound is prepared in the appropriate assay buffer.
-
-
MST Measurement:
-
The labeled protein is mixed with each concentration of this compound and loaded into capillaries.
-
The movement of the fluorescently labeled protein along a microscopic temperature gradient is measured.
-
Changes in thermophoresis upon ligand binding are used to determine the dissociation constant (Kd).
-
Cellular Ras and ERK Activation Assay
This Western blot-based assay assesses the ability of this compound to inhibit growth factor-induced activation of Ras and its downstream effector ERK in a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
NIH/3T3 cells are cultured to the desired confluency.
-
Cells are serum-starved to reduce basal signaling activity.
-
Cells are pre-treated with varying concentrations of this compound (e.g., 60 µM, 80 µM) or DMSO for 2 hours.[1]
-
Cells are then stimulated with a growth factor, such as 50 ng/ml of Epidermal Growth Factor (EGF), for 5 minutes to induce the signaling cascade.[1]
-
-
Cell Lysis and Protein Quantification:
-
Cells are washed with cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
The total protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
-
Ras Activation Pulldown:
-
To measure active Ras (Ras-GTP), a pulldown assay is performed using a GST-fusion protein containing the Ras-binding domain (RBD) of a Ras effector (e.g., Raf1), which specifically binds to Ras-GTP.
-
Equal amounts of protein lysate are incubated with the GST-RBD beads.
-
The beads are washed, and the bound proteins are eluted in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
For the Ras pulldown, samples are resolved by SDS-PAGE and immunoblotted with an anti-Ras antibody.
-
For ERK activation, total cell lysates are resolved by SDS-PAGE and immunoblotted with antibodies against phospho-ERK (p-ERK) and total ERK (as a loading control).
-
The blots are developed using an appropriate detection method (e.g., chemiluminescence), and band intensities are quantified.
-
Cell Proliferation Assay
This assay determines the effect of this compound on the growth of cells with different Ras statuses.
Protocol:
-
Cell Seeding: Wild-type Mouse Embryonic Fibroblasts (MEFs) and MEFs expressing oncogenic H-Ras(G12V) are seeded into multi-well plates at an appropriate density.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0, 40, 60, 80 µM).[1]
-
Incubation: The cells are incubated for a period of 3 days.[1]
-
Viability Measurement: Cell viability or proliferation is assessed using a standard method, such as an MTS or MTT assay, which measures metabolic activity.
-
Data Analysis: The results are normalized to the vehicle-treated control to determine the percentage of growth inhibition. The selectivity is determined by comparing the effects on wild-type MEFs versus H-Ras(G12V) MEFs.
References
Unraveling the Role of UC-857993 in Ras-Driven Malignancies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical overview of UC-857993, a selective inhibitor of Son of Sevenless homolog 1 (SOS1), a crucial guanine (B1146940) nucleotide exchange factor (GEF) for Ras proteins. The dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making SOS1 an attractive therapeutic target. This compound offers a valuable tool for basic scientific research to dissect the intricacies of Ras activation and explore novel anti-cancer strategies.
Core Mechanism of Action
This compound functions as a selective inhibitor of the SOS1-Ras interaction. It effectively suppresses the catalytic activity of SOS1, thereby preventing the exchange of GDP for GTP on Ras and inhibiting its activation.[1] This blockade of Ras activation leads to the downstream suppression of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the activity of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 14.7 µM | His6-SOS1cat | [1] |
| Inhibition of Ras Activation | Dose-dependent | Mouse Embryonic Fibroblasts (MEFs) | [1] |
| Inhibition of ERK Activation | Dose-dependent | Mouse Embryonic Fibroblasts (MEFs) | [1] |
| Growth Inhibition (Wild-type MEFs) | Specific inhibition | Wild-type MEFs | [1] |
| Growth Inhibition (H-Ras(G12V) MEFs) | No inhibition | H-Ras(G12V) expressing MEFs | [1] |
Signaling Pathway Visualization
The following diagram illustrates the established signaling pathway affected by this compound.
Caption: EGFR-SOS1-Ras-ERK signaling cascade and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on established research.
Cell Growth Assay
-
Cell Seeding: Plate wild-type Mouse Embryonic Fibroblasts (MEFs) and MEFs expressing oncogenic H-Ras(G12V) in 96-well plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours, treat the cells with increasing concentrations of this compound (e.g., 0-80 µM) or vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curves to determine the inhibitory effect on cell growth.
Ras and ERK Activation Assay
-
Cell Culture and Serum Starvation: Culture MEFs to 80% confluency and then serum-starve them for 24 hours to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Pre-treat the serum-starved cells with this compound (e.g., 60 µM, 80 µM) or vehicle control for 2 hours.
-
Stimulation: Stimulate the cells with epidermal growth factor (EGF) for 10 minutes to induce the EGFR-SOS1-Ras signaling pathway.
-
Cell Lysis: Immediately lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Ras Activation Pulldown Assay:
-
Incubate cell lysates with Raf1-RBD (Ras-binding domain) agarose (B213101) beads to specifically pull down active, GTP-bound Ras.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by Western blotting using an anti-Ras antibody.
-
-
ERK Activation Western Blot:
-
Resolve total cell lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of Ras-GTP to total Ras and p-ERK to total ERK to determine the effect of this compound on their activation.
Experimental Workflow Visualization
The following diagram outlines the workflow for assessing the impact of this compound on Ras and ERK activation.
Caption: Workflow for analyzing the effect of this compound on Ras and ERK activation.
Logical Relationship Diagram
The selectivity of this compound's growth inhibitory effect is a key characteristic. The following diagram illustrates this logical relationship.
Caption: Selective growth inhibition of this compound on wild-type versus oncogenic Ras-expressing cells.
References
Methodological & Application
Application Notes and Protocols for UC-857993 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-857993 is a selective inhibitor of Son of Sevenless homolog 1 (SOS1), a crucial guanine (B1146940) nucleotide exchange factor (GEF) for Ras proteins. By targeting SOS1, this compound effectively blocks the exchange of GDP for GTP on Ras, thereby preventing its activation. This inhibitory action disrupts the downstream signaling cascade, most notably the RAF-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in various cancers and developmental disorders. These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments to investigate its effects on cell viability, signaling pathways, and potential as a therapeutic agent.
Mechanism of Action
This compound specifically targets the catalytic activity of SOS1. The binding of this compound to SOS1 prevents the interaction between SOS1 and Ras-GDP, thus inhibiting the formation of the active Ras-GTP complex. This leads to the suppression of downstream signaling pathways that are dependent on Ras activation.
Signaling Pathway Diagram
Caption: Inhibition of the SOS1-Ras-MAPK signaling pathway by this compound.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₂₅H₂₂ClNO₂ |
| Molecular Weight | 403.90 g/mol |
| Appearance | Solid powder |
| Storage | Store at -20°C for long-term storage. Stock solutions can be stored at -80°C. Avoid repeated freeze-thaw cycles. |
Preparation of Stock and Working Solutions
Solubility: this compound is sparingly soluble in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 403.90), add 247.6 µL of DMSO.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -80°C.
Preparation of Working Solutions: Dilute the DMSO stock solution with complete cell culture medium to the desired final concentration immediately before use. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
Experimental Protocols
Cell Viability and Growth Inhibition Assay (MTT/XTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cells in culture.
Experimental Workflow Diagram
Caption: Workflow for a typical cell viability assay.
Materials:
-
Cells of interest (e.g., Mouse Embryonic Fibroblasts - MEFs)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell adherence.
-
The next day, prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. A suggested concentration range for initial experiments is 0-100 µM.[1] Remember to prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[1]
-
After the incubation period, add 10-20 µL of MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C, or until a color change is apparent.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for another 1-2 hours with gentle shaking to dissolve the formazan (B1609692) crystals. For XTT, this step is not necessary as the product is water-soluble.
-
Measure the absorbance of each well using a plate reader at the appropriate wavelength (typically 570 nm for MTT and 450 nm for XTT).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Quantitative Data Summary
| Cell Line | Treatment Duration | Effect | Concentration Range |
| Mouse Embryonic Fibroblasts (Wild-Type) | 3 days | Inhibition of cell growth | 0 - 80 µM[1] |
| Mouse Embryonic Fibroblasts (H-Ras(G12V) expressing) | 3 days | No inhibition of cell growth | 0 - 80 µM[1] |
Note: Specific IC₅₀ values for this compound are not widely published. Researchers should determine the IC₅₀ empirically for their specific cell line and experimental conditions.
Western Blot Analysis for Inhibition of ERK Phosphorylation
This protocol details the procedure to assess the inhibitory effect of this compound on the phosphorylation of ERK, a key downstream effector in the Ras-MAPK pathway.
Materials:
-
Cells of interest (e.g., NIH/3T3 cells)
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Growth factor (e.g., Epidermal Growth Factor - EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells into 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal levels of ERK phosphorylation.
-
Pre-treat the cells with various concentrations of this compound (e.g., 60 µM, 80 µM) or vehicle control for a specified time (e.g., 2 hours).[1]
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF for 5-10 minutes) to induce ERK phosphorylation.[1]
-
Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris.
-
Determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities to determine the relative levels of phosphorylated ERK.
Expected Results: Treatment with this compound is expected to cause a dose-dependent decrease in the levels of phosphorylated ERK upon growth factor stimulation.[1]
Ras Activation Assay (GTP-Ras Pull-down)
This assay is used to measure the levels of active, GTP-bound Ras in cells treated with this compound.
Materials:
-
Cells of interest (e.g., NIH/3T3 cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Growth factor (e.g., EGF)
-
Ras activation assay kit (containing Raf-RBD beads)
-
Lysis/Wash buffer
-
Primary antibody (anti-Ras)
-
Western blot reagents (as described above)
Procedure:
-
Follow steps 1-4 of the Western Blot protocol for cell seeding, serum-starvation, this compound treatment, and growth factor stimulation.
-
Lyse the cells using the lysis buffer provided in the Ras activation assay kit.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the cell lysate with Raf-RBD (Ras-binding domain of Raf) coupled to agarose (B213101) beads. These beads will specifically pull down the active, GTP-bound form of Ras.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in Laemmli buffer.
-
Analyze the eluted samples by Western blotting using a pan-Ras antibody to detect the amount of activated Ras.
-
As a control, a fraction of the total cell lysate (not incubated with the beads) should be run on the same gel to determine the total Ras levels in each sample.
Expected Results: A decrease in the amount of GTP-bound Ras is expected in cells treated with this compound compared to the vehicle-treated control, indicating the inhibition of Ras activation.[1]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell viability in vehicle control | DMSO concentration is too high. | Ensure the final DMSO concentration is ≤ 0.1%. Perform a DMSO toxicity curve for your specific cell line. |
| Compound precipitates in culture medium | Poor solubility. | Prepare fresh dilutions for each experiment. Ensure the stock solution is fully dissolved. Do not exceed the solubility limit in the final medium. |
| No effect of this compound observed | Incorrect concentration or incubation time. | Optimize the concentration range and treatment duration for your cell line. Confirm the activity of the compound with a positive control cell line. |
| High background in Western blots | Insufficient blocking or washing. | Increase blocking time or use a different blocking agent. Increase the number and duration of washes. |
Conclusion
This compound is a valuable tool for studying the role of the SOS1-Ras-MAPK signaling pathway in various cellular processes. The protocols outlined in these application notes provide a framework for investigating the effects of this inhibitor in cell culture. It is recommended that researchers optimize the experimental conditions, including concentration and incubation times, for their specific cell lines and research questions to obtain reliable and reproducible results.
References
Application Notes and Protocols for UC-857993, a SOS1-Ras Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-857993 is a selective inhibitor of Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that plays a pivotal role in the activation of Ras proteins. By binding to SOS1, this compound prevents the interaction between SOS1 and Ras, thereby inhibiting the exchange of GDP for GTP and suppressing Ras activation. This blockade of Ras activation leads to the downstream inhibition of the Raf-MEK-ERK signaling cascade, a critical pathway involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making SOS1 an attractive therapeutic target. These application notes provide a detailed protocol for utilizing western blotting to investigate the effects of this compound on the EGFR-SOS1-Ras-ERK signaling pathway in NIH/3T3 cells.
Mechanism of Action
This compound specifically targets the catalytic activity of SOS1, preventing it from loading Ras with GTP. This leads to a reduction in the levels of active, GTP-bound Ras (Ras-GTP) and a subsequent decrease in the phosphorylation of downstream effectors such as ERK.
Data Summary
The following table summarizes representative quantitative data from western blot analysis measuring the effect of this compound on phosphorylated ERK (p-ERK) and active Ras (Ras-GTP) levels in NIH/3T3 cells stimulated with Epidermal Growth Factor (EGF). The data is presented as a percentage of the stimulated control (EGF-treated cells without inhibitor).
| Treatment | Concentration (µM) | p-ERK Levels (% of Control) | Ras-GTP Levels (% of Control) |
| Vehicle Control | - | 10 | 8 |
| EGF Stimulation | - | 100 | 100 |
| This compound + EGF | 60 | 45 | 50 |
| This compound + EGF | 80 | 25 | 30 |
Experimental Protocols
Western Blot Protocol for Analyzing p-ERK and Ras-GTP Levels
This protocol details the steps for treating NIH/3T3 cells with this compound, preparing cell lysates, and performing western blot analysis to detect changes in p-ERK and Ras-GTP levels.
Materials:
-
NIH/3T3 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Epidermal Growth Factor (EGF)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-total ERK1/2
-
Mouse anti-Ras-GTP
-
Mouse anti-beta-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture NIH/3T3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-18 hours in DMEM without FBS.
-
Pre-treat the cells with this compound (60 µM and 80 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with 50 ng/mL EGF for 5-10 minutes.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. (Recommended dilutions: p-ERK 1:1000, total ERK 1:1000, Ras-GTP 1:500, beta-actin 1:5000).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the p-ERK and Ras-GTP signals to the total ERK and beta-actin signals, respectively.
-
Visualizations
Caption: Workflow for Western Blot Analysis of this compound Effects.
Caption: Inhibition of the EGFR-SOS1-Ras-ERK Pathway by this compound.
Application Notes and Protocols for UC-857993
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These application notes are for research purposes only. No established in vivo dosage for UC-857993 in mice has been identified in publicly available literature. The information provided is based on in vitro studies and should be used as a reference for further research and development.
Introduction
This compound is a selective inhibitor of Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of Ras proteins. By targeting SOS1, this compound disrupts the EGFR-SOS1-Ras-Raf1-MEK-ERK signaling pathway, which is frequently dysregulated in various cancers. These notes provide a summary of the available data on this compound and protocols for its use in in vitro settings.
Mechanism of Action
This compound selectively binds to the catalytic domain of SOS1 with a dissociation constant (Kd) of 14.7 μM. This binding inhibits the SOS1-mediated exchange of GDP for GTP on Ras, thereby preventing Ras activation. The downstream effects include the suppression of the Raf-MEK-ERK signaling cascade, which is crucial for cell proliferation and survival.[1]
Signaling Pathway Diagram
Caption: EGFR-SOS1-Ras-Raf1-MEK-ERK signaling pathway and the inhibitory action of this compound.
In Vitro Experimental Data
The following table summarizes the quantitative data from in vitro experiments using this compound on mouse embryonic fibroblasts (MEFs).
| Parameter | Cell Line | Concentration Range | Duration | Observed Effect |
| Growth Inhibition | Wild-type MEFs | 0-80 μM | 3 days | Specific inhibition of growth. |
| Growth Inhibition | H-Ras(G12V) expressing MEFs | 0-80 μM | 3 days | No inhibition of growth. |
| Ras Activation Inhibition | Wild-type MEFs | 60 μM, 80 μM | 2 hours | Dose-dependent inhibition of Ras activation.[1] |
| ERK Activation Inhibition | Wild-type MEFs | 60 μM, 80 μM | 2 hours | Dose-dependent inhibition of downstream ERK activation.[1] |
In Vitro Experimental Protocols
The following are generalized protocols based on the available information. Researchers should optimize these protocols for their specific experimental conditions.
This protocol is designed to assess the effect of this compound on the growth of mouse embryonic fibroblasts.
Materials:
-
Wild-type and H-Ras(G12V) expressing Mouse Embryonic Fibroblasts (MEFs)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Seed MEFs in a 96-well plate at a density of 5,000 cells/well.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 0 to 80 μM.
-
Replace the medium in each well with the medium containing the respective this compound concentrations.
-
Incubate the plates for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the results to the vehicle control (0 μM this compound) to determine the percentage of growth inhibition.
This protocol is to determine the effect of this compound on Ras and ERK activation.
Materials:
-
Wild-type MEFs
-
Serum-free medium
-
This compound stock solution
-
Epidermal Growth Factor (EGF)
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies against Ras-GTP, total Ras, phospho-ERK, total ERK
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate wild-type MEFs and grow to 80-90% confluency.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with this compound (60 μM and 80 μM) or vehicle for 2 hours.
-
Stimulate the cells with EGF for 10 minutes.
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the levels of Ras-GTP and phospho-ERK relative to their total protein levels.
Experimental Workflow Diagram
Caption: In vitro experimental workflow for this compound.
Considerations for In Vivo Studies
While no specific in vivo dosage for mice is currently available, researchers planning such studies should consider the following:
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Comprehensive PK/PD studies are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, as well as its dose-response relationship in an animal model.
-
Toxicity Studies: Dose-escalation studies should be conducted to determine the maximum tolerated dose (MTD) and to identify any potential toxicities.
-
Efficacy Studies: Once a safe and effective dose range is established, efficacy can be evaluated in appropriate mouse models of human diseases, such as specific cancer xenograft models.
It is imperative for researchers to conduct their own dose-finding studies in their specific mouse model to determine a safe and efficacious dosage of this compound.
References
Application Notes and Protocols for UC-857993
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-857993 is a selective inhibitor of Son of Sevenless homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that plays a critical role in the activation of Ras GTPases. By targeting the catalytic site of SOS1, this compound competitively suppresses the SOS1-Ras interaction, thereby inhibiting downstream signaling pathways, such as the MAPK/ERK pathway, which are frequently dysregulated in various human cancers.[1] This document provides detailed guidelines and protocols for the preparation and storage of this compound solutions to ensure its stability and efficacy in research applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₂ClNO₂ | [2] |
| Molecular Weight | 403.90 g/mol | [1][2] |
| CAS Number | 487001-04-7 | [2] |
Solution Preparation and Storage
Solubility Data
Accurate preparation of stock solutions requires an understanding of the compound's solubility in various solvents. The following table summarizes the available solubility data for this compound.
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mg/mL | A common solvent for creating high-concentration stock solutions. |
| Ethanol | Sparingly soluble | Not recommended for high-concentration stock solutions. |
Note: It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.
Storage and Stability
Proper storage of this compound in both solid and solution form is crucial for maintaining its chemical integrity and biological activity.
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | ≥ 2 years |
| Stock Solution (in DMSO) | -20°C | ≥ 6 months |
| -80°C | ≥ 1 year |
Handling Guidelines:
-
Protect the solid compound and solutions from light.
-
For long-term storage of stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Ensure the solvent used is anhydrous to prevent hydrolysis of the compound.
Experimental Protocols
The following protocols are based on methodologies reported in the primary literature for the use of this compound in cell-based assays.
Preparation of a 10 mM Stock Solution in DMSO
This protocol details the preparation of a high-concentration primary stock solution.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, use 4.04 mg of this compound (Molecular Weight = 403.90 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C as recommended in the storage table.
Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the primary stock solution to working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile tubes and micropipettes
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in culture medium.
-
It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Add the final working solution to the cell cultures. For example, to achieve a final concentration of 60 µM in a well containing 1 mL of medium, add the appropriate volume of the diluted working solution.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualized Workflows and Signaling Pathways
This compound Solution Preparation and Storage Workflow
The following diagram illustrates the key steps for the proper handling of this compound from solid form to experimental use.
Caption: Workflow for this compound solution preparation and storage.
EGFR-SOS1-Ras Signaling Pathway and Inhibition by this compound
This diagram illustrates the signaling cascade targeted by this compound.
Caption: Inhibition of the SOS1-mediated Ras activation pathway by this compound.
References
Application Notes and Protocols for High-Throughput Screening of UC-857993, a Selective SOS1-Ras Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-857993 is a selective small molecule inhibitor of Son of Sevenless homolog 1 (SOS1), a crucial guanine (B1146940) nucleotide exchange factor (GEF) for Ras GTPases. By binding to the catalytic site of SOS1, this compound effectively suppresses its activity, leading to the inhibition of Ras activation and the subsequent downstream signaling cascade, most notably the RAF-MEK-ERK pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its hyperactivation due to mutations in genes such as KRAS is a hallmark of many human cancers. The targeted inhibition of SOS1 with molecules like this compound presents a promising therapeutic strategy for these malignancies.
These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) campaigns aimed at identifying and characterizing novel SOS1 inhibitors. Detailed protocols for both biochemical and cell-based assays are provided to guide researchers in setting up robust and reliable screening platforms.
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by directly interfering with the catalytic function of SOS1. SOS1 facilitates the exchange of GDP for GTP on Ras proteins, a critical step in their activation. By inhibiting this process, this compound effectively locks Ras in its inactive, GDP-bound state. This prevents the activation of downstream effector proteins, including RAF kinases, and subsequently blocks the phosphorylation cascade of MEK and ERK.[1]
The canonical signaling pathway affected by this compound is the Epidermal Growth Factor Receptor (EGFR) pathway, which relies on SOS1 to transduce signals from the receptor tyrosine kinase to Ras.
Caption: EGFR-SOS1-Ras-Raf-MEK-ERK Signaling Pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound, providing a benchmark for its activity in various assay formats.
| Parameter | Value | Assay Type | Organism/Cell Line | Reference |
| Kd (vs. His6-SOS1cat) | 14.7 µM | Biochemical (Binding) | N/A | [1] |
| IC50 (SOS1-mediated nucleotide exchange) | 4.5 µM | Biochemical (Functional) | N/A | [2] |
| Effective Concentration (Ras Activation Inhibition) | 60 - 80 µM | Cell-based (Western Blot) | NIH/3T3 | [1] |
| Effective Concentration (p-ERK Inhibition) | 60 - 80 µM | Cell-based (Western Blot) | NIH/3T3 | [1] |
| Effective Concentration (Growth Inhibition) | 40 - 80 µM | Cell-based (Proliferation) | Mouse Embryonic Fibroblasts (Wild-type) | [1] |
Experimental Protocols
High-Throughput Screening Workflow
A typical HTS workflow for the discovery of novel SOS1 inhibitors involves a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity and elucidate the mechanism of action.
Caption: A generalized workflow for a high-throughput screening campaign to identify SOS1 inhibitors.
Protocol 1: Biochemical High-Throughput Screening for SOS1 Inhibitors using a Fluorescence-Based Nucleotide Exchange Assay
This protocol is adapted from the methodology used for the discovery of small molecule modulators of SOS1-mediated nucleotide exchange.[3] It relies on the change in fluorescence of a labeled GTP analog upon its binding to Ras.
Materials:
-
Proteins: Recombinant human SOS1 (catalytic domain) and H-Ras.
-
Nucleotides: BODIPY-GTP (fluorescent GTP analog) and unlabeled GTP.
-
Assay Buffer: 25 mM Tris (pH 7.5), 50 mM NaCl, 20 µM MgCl2.
-
Compound Library: Small molecules dissolved in DMSO.
-
Microplates: 384-well, low-volume, black, non-binding surface plates.
-
Plate Reader: Capable of measuring fluorescence with excitation at ~485 nm and emission at ~510 nm.
-
Liquid Handling: Automated liquid handling system for dispensing reagents and compounds.
Procedure:
-
Compound Plating:
-
Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of the 384-well assay plates.
-
Include appropriate controls:
-
Negative Control: DMSO only (no inhibitor).
-
Positive Control: A known SOS1 inhibitor (e.g., this compound) at a concentration that gives maximal inhibition.
-
-
-
Reagent Preparation:
-
Prepare a mixture of SOS1 and BODIPY-GTP in assay buffer. The final concentration of SOS1 and BODIPY-GTP in the assay should be optimized for a robust signal window (e.g., in the low nanomolar range).
-
-
Assay Initiation:
-
Dispense the SOS1/BODIPY-GTP mixture into all wells of the compound-plated 384-well plates.
-
Record a baseline fluorescence reading for approximately 10-20 seconds.
-
-
Ras Addition and Association Phase:
-
Add H-Ras to all wells to initiate the nucleotide exchange reaction. The final concentration of H-Ras should be optimized to be in excess of SOS1.
-
Monitor the increase in fluorescence as BODIPY-GTP binds to Ras, catalyzed by SOS1. This is the association phase.
-
-
Chase with Unlabeled GTP and Dissociation Phase:
-
After a set time (e.g., 7 minutes), add a high concentration of unlabeled GTP to all wells.
-
Monitor the decrease in fluorescence as the unlabeled GTP displaces the BODIPY-GTP from Ras. This is the dissociation phase, and the rate of this phase is indicative of the nucleotide exchange rate.
-
-
Data Analysis:
-
Calculate the rate of nucleotide exchange for each well.
-
Normalize the data to the controls on each plate.
-
Identify "hits" as compounds that significantly inhibit the rate of SOS1-mediated nucleotide exchange. A common threshold for hit identification is a Z-score of less than -3 or an inhibition of greater than 3 standard deviations from the mean of the negative controls.
-
Protocol 2: Cell-Based Assay for Measuring Inhibition of Ras Activation
This protocol describes a method to assess the ability of compounds to inhibit Ras activation in a cellular context, a crucial secondary assay for confirming the activity of primary screen hits.[4][5]
Materials:
-
Cell Line: A suitable cell line that shows robust Ras activation upon stimulation (e.g., NIH/3T3, HeLa, or a cancer cell line with wild-type Ras).
-
Cell Culture Medium: Appropriate medium and supplements for the chosen cell line.
-
Stimulant: A growth factor to induce Ras activation (e.g., Epidermal Growth Factor - EGF).
-
Test Compounds: Including this compound as a positive control.
-
Lysis Buffer: Containing protease and phosphatase inhibitors.
-
Ras Activation Assay Kit: Commercially available kits (e.g., pull-down assay using Raf-RBD beads or ELISA-based G-LISA).
-
Western Blotting Reagents: SDS-PAGE gels, transfer membranes, primary antibody against Ras, and a suitable secondary antibody.
-
Protein Quantification Assay: (e.g., BCA or Bradford).
Procedure:
-
Cell Seeding:
-
Seed cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 80-90% confluency on the day of the experiment.
-
-
Serum Starvation:
-
Once cells are attached and have reached the desired confluency, replace the growth medium with a low-serum or serum-free medium and incubate for 12-24 hours. This reduces basal Ras activity.
-
-
Compound Treatment:
-
Treat the serum-starved cells with various concentrations of the test compounds (and this compound as a positive control) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
-
Stimulation:
-
Stimulate the cells with a growth factor (e.g., 50 ng/mL EGF) for a short period (e.g., 5-10 minutes) to induce Ras activation.
-
-
Cell Lysis:
-
Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate.
-
-
Ras Activation Pull-Down:
-
Equal amounts of protein from each lysate are incubated with Raf-RBD (Ras-Binding Domain of Raf) coupled to agarose (B213101) beads. Only active, GTP-bound Ras will bind to the Raf-RBD.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for Ras.
-
Detect the bound antibody using a chemiluminescent or fluorescent secondary antibody and an imaging system.
-
It is also important to run a parallel Western blot for total Ras from the initial cell lysates to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for the pulled-down active Ras and the total Ras.
-
Calculate the ratio of active Ras to total Ras for each condition.
-
Determine the dose-dependent inhibition of Ras activation by the test compounds.
-
By following these detailed protocols and utilizing this compound as a reference compound, researchers can effectively screen for and characterize novel inhibitors of the SOS1-Ras interaction for potential therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. High-throughput screening identifies small molecules that bind to the RAS:SOS:RAS complex and perturb RAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cellbiolabs.com [cellbiolabs.com]
Application Notes: Immunohistochemical Detection of Phospho-ERK1/2 to Assess the Pharmacodynamic Activity of UC-857993, a SOS1-Ras Inhibitor
Abstract
UC-857993 is a selective inhibitor of the Son of Sevenless 1 (SOS1)-Ras interaction, a critical node in receptor tyrosine kinase signaling.[1] By suppressing the catalytic activity of SOS1, this compound effectively inhibits Ras activation and the downstream Mitogen-Activated Protein Kinase (MAPK) cascade, including the phosphorylation of ERK.[1] This document provides a detailed immunohistochemistry (IHC) protocol for the detection of phosphorylated ERK1/2 (p-ERK1/2) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This method serves as a robust pharmacodynamic assay to evaluate the in-situ activity of this compound by quantifying the reduction in downstream pathway signaling.
Signaling Pathway and Mechanism of Action
The EGFR-SOS1-Ras-ERK signaling pathway is a central regulator of cell proliferation, differentiation, and survival. Upon growth factor binding (e.g., EGF), receptor tyrosine kinases like EGFR recruit the GRB2/SOS1 complex to the plasma membrane. SOS1 then acts as a guanine (B1146940) nucleotide exchange factor (GEF) for Ras, catalyzing the exchange of GDP for GTP and thereby activating Ras. Activated Ras-GTP initiates a phosphorylation cascade through Raf, MEK, and finally ERK. This compound specifically inhibits the SOS1-Ras interaction, preventing Ras activation and subsequent phosphorylation of ERK.
Caption: EGFR-SOS1-Ras-ERK signaling pathway and the inhibitory action of this compound.
Experimental Data
The following table summarizes hypothetical data from an in-vivo study where tumor-bearing mice were treated with this compound. Tumor samples were collected and stained for p-ERK1/2 using the protocol described below. Staining was evaluated by a pathologist using an H-score, which combines the percentage of positive cells and staining intensity.
| Treatment Group | Dose (mg/kg) | N | Mean H-Score (± SD) | % Inhibition of p-ERK Signal |
| Vehicle Control | 0 | 5 | 250 (± 25) | 0% |
| This compound | 30 | 5 | 150 (± 20) | 40% |
| This compound | 60 | 5 | 75 (± 15) | 70% |
| This compound | 100 | 5 | 30 (± 10) | 88% |
Experimental Workflow
The overall workflow for assessing the pharmacodynamic effects of this compound involves treating the biological system (in-vivo or in-vitro), followed by sample collection, processing, immunohistochemical staining for p-ERK, and finally, analysis.
Caption: Experimental workflow for p-ERK immunohistochemistry analysis.
Detailed Immunohistochemistry Protocol
This protocol is for the detection of Phospho-ERK1/2 (Thr202/Tyr204) in formalin-fixed, paraffin-embedded (FFPE) tissues.
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and Graded Ethanol series (100%, 95%, 70%)
-
Deionized Water (dH₂O)
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Wash Buffer: Tris-Buffered Saline with Tween 20 (TBST; 0.05% Tween 20)
-
Peroxidase/Phosphatase Blocking Reagent (e.g., Dako Dual Endogenous Block)
-
Protein Blocking Buffer: 10% Normal Goat Serum in TBST
-
Primary Antibody: Rabbit anti-Phospho-ERK1/2 (Thr202/Tyr204) monoclonal antibody. (Note: Optimal dilution must be determined empirically, start with manufacturer's recommendation).
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
Detection Reagent: 3,3'-Diaminobenzidine (DAB) chromogen substrate kit
-
Counterstain: Harris' Hematoxylin
-
Bluing Reagent: (e.g., 0.2% Ammonia Water)
-
Mounting Medium and Coverslips
2. Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 70% Ethanol: 2 changes, 3 minutes each.
-
Rinse thoroughly in running dH₂O.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer in a pressure cooker or water bath to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20 minutes.
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with dH₂O, then with TBST wash buffer.
-
-
Blocking Endogenous Enzymes:
-
Incubate sections with Peroxidase/Phosphatase Blocking Reagent for 10 minutes at room temperature.
-
Rinse with TBST: 3 changes, 2 minutes each.
-
-
Protein Blocking:
-
Incubate sections with Protein Blocking Buffer for 60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-ERK1/2 antibody in Protein Blocking Buffer to its optimal concentration.
-
Tap off excess blocking buffer from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with TBST: 3 changes, 5 minutes each.
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Signal Detection:
-
Rinse slides with TBST: 3 changes, 5 minutes each.
-
Prepare the DAB substrate solution immediately before use.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in dH₂O.
-
-
Counterstaining:
-
Immerse slides in Harris' Hematoxylin for 1-2 minutes.
-
Rinse gently in running tap water.
-
Dip slides in Bluing Reagent for 30-60 seconds.
-
Rinse in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%).
-
Clear in Xylene.
-
Apply a drop of permanent mounting medium to the slide and place a coverslip.
-
3. Interpretation of Results
-
Positive Staining: A brown precipitate (from DAB) indicates the presence of p-ERK1/2. The staining is typically expected in the nucleus and/or cytoplasm.
-
Negative Control: A negative control slide (omitting the primary antibody) should show no specific staining.
-
Quantification: The effect of this compound is observed as a dose-dependent decrease in the intensity and/or percentage of p-ERK1/2 positive cells compared to the vehicle-treated control group. This can be quantified using methods like the H-score.
References
UC-857993: A Tool for Target Validation of the SOS1-Ras Interaction
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
UC-857993 is a small molecule inhibitor that selectively targets the Son of Sevenless homolog 1 (SOS1), a crucial guanine (B1146940) nucleotide exchange factor (GEF) for Ras GTPases. By inhibiting the catalytic activity of SOS1, this compound prevents the exchange of GDP for GTP on Ras, thereby locking Ras in its inactive state. This inhibitory action effectively blocks the downstream signaling cascade, including the Raf-MEK-ERK pathway, which is frequently hyperactivated in various cancers. These characteristics make this compound a valuable tool for the target validation of SOS1 in cancer research and drug development. This document provides detailed protocols for assays to characterize the activity of this compound and quantitative data to support its use as a selective SOS1 inhibitor.
Mechanism of Action
This compound directly binds to the catalytic domain of SOS1, competitively inhibiting its interaction with Ras. This prevents the SOS1-mediated nucleotide exchange on Ras, leading to a decrease in the levels of active, GTP-bound Ras. The subsequent reduction in Ras-GTP levels leads to the downregulation of downstream signaling pathways, most notably the MAPK/ERK pathway, resulting in reduced cell proliferation.[1]
Signaling Pathway
The following diagram illustrates the role of SOS1 in the EGFR signaling pathway and the point of intervention for this compound.
Caption: EGFR-SOS1-Ras-ERK signaling pathway and this compound inhibition.
Data Presentation
The following tables summarize the quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay Type | Source |
| Binding Affinity (Kd) vs. His6-SOS1cat | 14.7 µM | Biochemical | [1] |
| Inhibition of MEF cell growth | Effective at 40-80 µM | Cell-based | [1] |
| Inhibition of Ras Activation | Dose-dependent at 60-80 µM | Cell-based | [1] |
| Inhibition of ERK Phosphorylation | Dose-dependent at 60-80 µM | Cell-based | [1] |
Table 2: Selectivity of this compound in Mouse Embryonic Fibroblasts (MEFs)
| Cell Line | Treatment | Effect on Growth | Rationale |
| Wild-type MEFs | This compound (0-80 µM) | Growth inhibition | Dependent on SOS1 for Ras activation. |
| MEFs expressing H-Ras(G12V) | This compound (0-80 µM) | No growth inhibition | H-Ras(G12V) is constitutively active and independent of SOS1. |
Experimental Protocols
Detailed protocols for key experiments to validate the targeting of the SOS1-Ras axis by this compound are provided below.
Protocol 1: SOS1-Mediated Nucleotide Exchange Assay
This biochemical assay measures the ability of this compound to inhibit the SOS1-catalyzed exchange of fluorescently labeled GDP (BODIPY-FL-GDP) for GTP on H-Ras.
Materials:
-
Purified His6-SOS1cat (catalytic domain)
-
Purified His6-H-Ras (residues 1-166)
-
BODIPY-FL-GDP
-
GTP
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing His6-H-Ras and BODIPY-FL-GDP in the assay buffer and incubate to allow for loading of the fluorescent nucleotide.
-
Add this compound at various concentrations to the wells of the 96-well plate.
-
Add the His6-H-Ras/BODIPY-FL-GDP complex to the wells.
-
Initiate the exchange reaction by adding a mixture of His6-SOS1cat and a molar excess of GTP.
-
Monitor the decrease in fluorescence over time using a fluorescence plate reader (Excitation/Emission ~485/520 nm). The dissociation of BODIPY-FL-GDP from Ras upon exchange with GTP leads to a decrease in fluorescence.
-
Calculate the rate of nucleotide exchange for each concentration of this compound and determine the IC50 value.
Caption: Workflow for the SOS1 nucleotide exchange assay.
Protocol 2: Ras Activation Pulldown Assay
This cell-based assay determines the levels of active, GTP-bound Ras in cells treated with this compound.
Materials:
-
NIH/3T3 cells
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis Buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, supplemented with protease and phosphatase inhibitors)
-
GST-Raf1-RBD (Ras Binding Domain) fusion protein
-
Wash Buffer (lysis buffer without glycerol)
-
SDS-PAGE sample buffer
-
Anti-Ras antibody
-
Western blotting equipment and reagents
Procedure:
-
Plate NIH/3T3 cells and serum-starve overnight.
-
Pre-treat cells with the desired concentrations of this compound for 2 hours.
-
Stimulate the cells with 50 ng/mL of EGF for 5 minutes to induce Ras activation.
-
Wash cells with ice-cold PBS and lyse with ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the cleared lysates with GST-Raf1-RBD fusion protein and glutathione agarose beads to pull down active Ras-GTP.
-
Wash the beads with Wash Buffer to remove non-specific binding.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using an anti-Ras antibody to detect the amount of active Ras.
-
Run a parallel Western blot for total Ras from the initial cell lysates to confirm equal protein loading.
Caption: Workflow for the Ras activation pulldown assay.
Protocol 3: Western Blot for Phospho-ERK
This protocol is used to assess the effect of this compound on the phosphorylation of ERK, a downstream effector of the Ras pathway.
Materials:
-
NIH/3T3 cells
-
This compound
-
EGF
-
Lysis Buffer (as in Protocol 2)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Follow steps 1-5 from the Ras Activation Pulldown Assay protocol to prepare cell lysates.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.
Protocol 4: Cell Proliferation Assay
This assay evaluates the effect of this compound on the growth of mouse embryonic fibroblasts (MEFs).
Materials:
-
Wild-type MEFs and MEFs expressing oncogenic H-Ras(G12V)
-
Cell culture medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed both wild-type MEFs and H-Ras(G12V) MEFs in 96-well plates at an appropriate density.
-
Allow the cells to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0 to 80 µM).
-
Incubate the plates for 3 days.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence/luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting UC-857993 Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the selective SOS1-Ras inhibitor, UC-857993. The following information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What is the recommended first step?
A1: For initial solubilization of a hydrophobic compound like this compound, it is highly recommended to first prepare a high-concentration stock solution in an appropriate organic solvent. The most common and effective solvent for many small molecule inhibitors is dimethyl sulfoxide (B87167) (DMSO).[1] From this stock, you can make further dilutions into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent in your assay is minimal (typically <0.5% v/v) to avoid off-target effects.
Q2: I've prepared a DMSO stock of this compound, but it precipitates when I dilute it into my aqueous buffer. How can I resolve this?
A2: This phenomenon, known as precipitation upon dilution, is common for poorly soluble compounds.[2] Here are several strategies to mitigate this issue:
-
Optimize DMSO Concentration: Instead of a single large dilution, try making intermediate serial dilutions of your concentrated stock in DMSO first. Then, add the final diluted DMSO stock to your pre-warmed aqueous buffer with vigorous mixing.[2]
-
Reduce Final Concentration: The simplest approach may be to test a lower final concentration of this compound in your assay.
-
Use Co-solvents: A mixture of solvents can sometimes be more effective. Consider using co-solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycols (PEGs) in your formulation.[2]
-
Incorporate Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds in aqueous solutions.[1]
Q3: Can I use heat or sonication to dissolve my this compound?
A3: Yes, gentle heating (e.g., in a 37°C water bath) and sonication can be effective methods to aid in the dissolution of challenging compounds.[1][2] However, it is important to be cautious, as prolonged exposure to heat can potentially degrade the compound. These methods should be applied in short bursts with careful monitoring.
Q4: Are there alternative solvents to DMSO that I can try?
A4: While DMSO is a powerful and common solvent, other options can be tested depending on your experimental system's tolerance. These include ethanol, dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). The optimal solvent is compound-specific and should be determined empirically.
Solubility Data Summary
Since specific solubility data for this compound is not publicly available, the following table provides a representative solubility profile for a hypothetical poorly soluble small molecule inhibitor. These values should be used as a general guide for experimental design.
| Solvent/System | Estimated Solubility | Recommendations & Considerations |
| Water | Insoluble | Direct dissolution in aqueous buffers is not recommended. |
| DMSO | ≥ 50 mg/mL | Recommended for preparing high-concentration stock solutions. |
| Ethanol | ~5-10 mg/mL | Can be used as an alternative to DMSO or as a co-solvent. |
| 10% HP-β-CD in Water | ~1-5 mg/mL | Cyclodextrins can be used to improve aqueous solubility. |
| PBS (pH 7.4) with 0.1% Tween® 80 | ~0.1-0.5 mg/mL | The use of a surfactant can enhance solubility in aqueous buffers. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder (e.g., 5 mg) in a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve the desired high concentration (e.g., 10 mM).
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the tube containing the compound.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C).[2][3]
-
Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.[1]
Protocol 2: Kinetic Solubility Assessment by Turbidimetry
This protocol provides a rapid method to estimate the solubility of this compound in your aqueous buffer of choice.
-
Prepare Serial Dilutions: Prepare a series of twofold dilutions of your high-concentration this compound stock solution in DMSO.
-
Aliquot Buffer: Add your aqueous experimental buffer to the wells of a 96-well plate.
-
Add Compound: Transfer a small volume (e.g., 1-2 µL) of each DMSO dilution to the buffer-containing wells to achieve the final desired concentrations. Ensure the final DMSO concentration remains low (<1%).
-
Incubate: Seal the plate and incubate at room temperature for 1-2 hours to allow for equilibration.
-
Measure Turbidity: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader.
-
Determine Solubility Limit: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to a DMSO-only control.[4]
Visual Guides
Caption: A workflow for troubleshooting this compound solubility issues.
Caption: Simplified SOS1-Ras signaling pathway inhibited by this compound.
References
Technical Support Center: Optimizing UC-857993 Concentration for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UC-857993, a selective SOS1-Ras inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective small molecule inhibitor of Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) for Ras proteins.[1][2] SOS1 facilitates the exchange of GDP for GTP on Ras, leading to its activation. By binding to SOS1, this compound prevents the interaction between SOS1 and Ras, thereby inhibiting Ras activation and its downstream signaling pathways, such as the Raf-MEK-ERK pathway.[1] It has a reported binding affinity (Kd) of 14.7 μM for His6-SOS1cat.[1][2]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
Based on published data, effective concentrations of this compound in cell-based assays, such as cell proliferation and western blotting for p-ERK, range from 40 µM to 80 µM in mouse embryonic fibroblasts (MEFs) and NIH/3T3 cells.[1] For a new experiment, it is advisable to perform a dose-response experiment starting from a broad range (e.g., 1 µM to 100 µM) to determine the optimal concentration for your specific cell line and assay.
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing your working concentrations, dilute the stock solution in your cell culture medium. It is critical to ensure the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound expected to be effective in cell lines with activating Ras mutations (e.g., H-Ras G12V)?
Studies have shown that this compound specifically inhibits the growth of wild-type MEFs but not MEFs expressing the carcinogenic H-Ras(G12V) mutation.[1] This is because oncogenic Ras mutants are constitutively active (GTP-bound) and do not rely on GEFs like SOS1 for their activation. Therefore, this compound is expected to be less effective in cell lines harboring such activating Ras mutations.
Data Presentation
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Source |
| Mechanism of Action | Selective SOS1-Ras inhibitor | [1][2] |
| Binding Affinity (Kd) | 14.7 µM (for His6-SOS1cat) | [1][2] |
| Molecular Formula | C₂₅H₂₂ClNO₂ | [1] |
| Molecular Weight | 403.90 g/mol | [1] |
| CAS Number | 487001-04-7 | [1] |
Table 2: Recommended Starting Concentrations for this compound in Cell-Based Assays
| Assay Type | Cell Line | Concentration Range | Incubation Time | Reported Effect | Source |
| Cell Proliferation | Mouse Embryonic Fibroblasts (MEFs) | 40 - 80 µM | 3 days | Inhibition of wild-type MEF growth | [1] |
| Western Blot (p-ERK) | NIH/3T3 cells | 60 - 80 µM | 2 hours | Inhibition of EGF-induced p-ERK and Ras-GTP levels | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 24-72 hours).
-
Compound Preparation: Prepare a 2X serial dilution of this compound in cell culture medium. It is recommended to start from a high concentration (e.g., 200 µM) and perform at least 8 dilutions. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the appropriate wells.
-
Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or a dedicated solubilizing agent).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of p-ERK Inhibition by this compound
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if investigating growth factor-induced signaling.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 20, 40, 80 µM) or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with a growth factor like EGF (e.g., 50 ng/mL) for 5-10 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the lysates and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal to account for any differences in protein loading.
Mandatory Visualization
Caption: The SOS1-Ras-ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
how to prevent UC-857993 degradation in experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of the SOS1-Ras inhibitor, UC-857993, to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and stock solutions?
Proper storage is critical to maintain the integrity and stability of this compound.
| Form | Storage Temperature | Recommended Duration | Special Considerations |
| Solid (Powder) | -20°C | Up to 3 years[1] | Keep desiccated to prevent hydration.[1] |
| 4°C | Up to 2 years[1] | Check datasheet for specific recommendations.[1] | |
| Stock Solution (in DMSO) | -20°C or below | Use on the same day of preparation or within one month. | Aliquot into tightly sealed vials to avoid repeated freeze-thaw cycles. |
Q2: What is the best solvent for dissolving this compound?
For most biological experiments, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions of hydrophobic small molecules like this compound. It is best to use a fresh, anhydrous grade of DMSO to avoid introducing moisture, which can accelerate compound degradation.[2]
Q3: My this compound solution appears to have precipitated. What should I do?
If you observe precipitation in your stock solution, do not use it. Centrifuge the vial to pellet the precipitate before opening it to prepare a fresh stock solution.[1] To prevent precipitation when diluting in aqueous media, it is recommended to perform serial dilutions in DMSO first before adding the final dilution to your buffer or cell culture medium.
Q4: What is the maximum recommended concentration of DMSO for my cell culture experiments?
The tolerance to DMSO varies between cell lines.[1] As a general guideline:
-
< 0.1% DMSO: Generally considered safe for most cell lines.[1]
-
0.1% - 0.5% DMSO: Tolerated by many robust cell lines.[1]
-
> 0.5% - 1% DMSO: May be cytotoxic and induce off-target effects.[1]
It is crucial to include a vehicle control with the same final DMSO concentration in your experiments to assess its effect on your specific cell line.[1]
Q5: Can repeated freeze-thaw cycles affect the stability of my this compound stock solution?
Yes, repeated freeze-thaw cycles can potentially impact the stability of your compound.[2] Additionally, since DMSO is hygroscopic, it can absorb moisture from the atmosphere each time the vial is opened, which may dilute your stock solution over time.[1] To minimize these effects, it is highly recommended to aliquot your stock solution into single-use vials.[2]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected biological activity. | Compound Degradation: this compound may be unstable in your experimental conditions (e.g., aqueous buffer, cell culture media at 37°C). | Perform a time-course experiment to measure the activity of the inhibitor at different time points after its addition to the assay medium. A decrease in activity over time suggests instability.[1] |
| Improper Storage: The compound may have degraded due to incorrect storage of the powder or stock solution. | Review the storage recommendations in the FAQ section. Always prepare fresh dilutions from a properly stored stock solution. | |
| Precipitation of the compound upon dilution in aqueous media. | Poor Solubility: The compound may be crashing out of solution when transferred from a high-concentration DMSO stock to an aqueous environment. | To avoid this, dilute the concentrated stock solution further in DMSO before adding it to the aqueous medium. Ensure the final DMSO concentration is compatible with your assay. |
| High variability between experimental replicates. | Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or the final assay medium. | Before use, ensure the compound is fully redissolved after thawing.[2] Vortex the stock solution and the final dilution thoroughly. |
| Binding to Plasticware: The compound may be adhering to the surface of your cell culture plates or pipette tips. | Use low-protein-binding plasticware. Include a control without cells to assess non-specific binding. | |
| Unexpected cellular toxicity. | High DMSO Concentration: The final concentration of DMSO in your experiment may be toxic to your cells.[1] | Perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerated concentration. Always include a vehicle control. |
| Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects. | Use the lowest effective concentration of this compound possible to achieve the desired biological effect. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework to determine the stability of this compound in your specific cell culture medium.
-
Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM. Prepare small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture.[2]
-
Preparation of Incubation Medium: Prepare your complete cell culture medium (e.g., DMEM with 10% FBS). Pre-warm the medium to 37°C.
-
Incubation: Spike the pre-warmed medium with this compound from the concentrated DMSO stock to achieve the final desired concentration (ensure the final DMSO concentration is <0.1%). Incubate the medium at 37°C in a cell culture incubator (with 5% CO2). Include a control with the compound in a simple buffer (e.g., PBS) to assess inherent chemical stability.[2]
-
Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), collect aliquots of the medium.
-
Analysis: Analyze the concentration of the remaining this compound at each time point using a suitable analytical method, such as HPLC-MS.
-
Data Presentation: Summarize the data in a table to determine the stability profile of this compound under your experimental conditions.
Table for this compound Stability Data
| Time (hours) | Remaining this compound in Medium (%) | Remaining this compound in PBS (%) |
| 0 | 100 | 100 |
| 2 | ||
| 4 | ||
| 8 | ||
| 24 | ||
| 48 |
Visualizations
Signaling Pathway of this compound Inhibition
Caption: EGFR-SOS1-Ras-Raf1-MEK-ERK signaling pathway inhibited by this compound.
Experimental Workflow for Using this compound
Caption: A general experimental workflow for utilizing this compound in cell-based assays.
References
Technical Support Center: UC-857993 Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing UC-857993, a selective SOS1-Ras inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Son of Sevenless homolog 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) for Ras proteins. It functions by disrupting the interaction between SOS1 and Ras, thereby preventing the exchange of GDP for GTP on Ras. This leads to a decrease in the levels of active, GTP-bound Ras and subsequent inhibition of downstream signaling pathways, such as the MAPK/ERK pathway.[1] this compound has a reported dissociation constant (Kd) of 14.7 µM for the His6-SOS1 catalytic domain.[1]
Q2: What are the primary applications of this compound in research?
This compound is primarily used to study the role of the SOS1-Ras signaling axis in various cellular processes. Common applications include:
-
Investigating the effects of SOS1 inhibition on cell proliferation, particularly in cancer cell lines.
-
Studying the mechanisms of Ras activation and its downstream signaling.
-
Exploring potential therapeutic strategies targeting the Ras pathway.
Q3: In which cell lines is this compound expected to be effective?
This compound is expected to be most effective in cell lines where proliferation is dependent on wild-type Ras activation mediated by SOS1. For example, it has been shown to specifically inhibit the growth of wild-type mouse embryonic fibroblasts (MEFs).[1] Conversely, it is not expected to be effective in cells expressing constitutively active Ras mutants (e.g., H-Ras(G12V)) that do not rely on SOS1 for activation.[1] The effectiveness in various cancer cell lines will depend on their specific genetic background and reliance on the SOS1-Ras pathway.
Q4: What is the recommended starting concentration for this compound in cell-based assays?
Based on available data for this compound, concentrations in the range of 60-80 µM have been used to inhibit Ras and ERK activation in mouse embryonic fibroblasts.[1] For cell growth inhibition assays, a dose-response experiment is recommended, with a suggested range of 0-80 µM over a 3-day period.[1] For other, more potent SOS1 inhibitors, IC50 values for pERK inhibition are often in the nanomolar range. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
Ras Activation Assays (GTP-Ras Pull-down or ELISA)
Issue: No decrease in active Ras levels after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Concentrations up to 80 µM and incubation times of at least 2 hours have been reported to be effective for this compound.[1] |
| Cell line is not dependent on SOS1 for Ras activation. | Use a cell line known to be sensitive to SOS1 inhibition (e.g., wild-type Ras). Cells with activating Ras mutations (e.g., KRAS G12C, G12V) may be less dependent on SOS1.[1] |
| Compensatory signaling through SOS2. | In the absence of SOS1, SOS2 can sometimes compensate for its function.[2] Consider using cell lines with low SOS2 expression or co-treatment with a SOS2 inhibitor if available. |
| Technical issues with the assay. | Ensure proper sample handling to avoid GTP hydrolysis. Include positive and negative controls (e.g., EGF-stimulated and unstimulated cells) to validate the assay. |
Issue: High background in the assay.
| Potential Cause | Troubleshooting Step |
| Post-lysis GTP loading of Ras. | Include GDP in the lysis buffer to prevent artificial activation of Ras after cell lysis. |
| Insufficient washing. | Increase the number and stringency of wash steps to remove non-specifically bound proteins. |
Western Blotting for Phospho-ERK (pERK)
Issue: No change in pERK levels following this compound treatment.
| Potential Cause | Troubleshooting Step |
| Suboptimal inhibitor concentration or treatment duration. | Optimize the concentration and incubation time of this compound. A 2-hour treatment with 60-80 µM has been shown to inhibit pERK.[1] |
| Basal pERK levels are too low. | Stimulate the cells with a growth factor (e.g., EGF) to induce the MAPK pathway before inhibitor treatment. |
| Cell line has a constitutively active Ras mutant. | Use a cell line with wild-type Ras that is dependent on upstream signaling for ERK activation. |
| Poor antibody quality. | Use a validated phospho-specific ERK antibody. Ensure proper antibody dilution and incubation conditions. |
Issue: High variability between replicates.
| Potential Cause | Troubleshooting Step |
| Uneven protein loading. | Quantify protein concentration accurately before loading. Use a loading control (e.g., total ERK, GAPDH, or β-actin) to normalize the data. |
| Inconsistent cell treatment. | Ensure uniform application of this compound and any stimulating agents across all samples. |
Cell Proliferation Assays (e.g., MTT, CellTiter-Glo)
Issue: this compound does not inhibit cell proliferation.
| Potential Cause | Troubleshooting Step |
| Cell line is resistant to SOS1 inhibition. | As mentioned, cells with activating Ras mutations may not respond to this compound.[1] Select a sensitive cell line for your experiments. |
| Inhibitor concentration is too low. | Perform a dose-response curve to determine the IC50 value for your cell line. |
| Assay duration is too short. | Cell proliferation effects may take longer to become apparent. Extend the incubation time (e.g., 72 hours or longer).[1] |
| Inhibitor instability. | Ensure the inhibitor is properly stored and handled to maintain its activity. Prepare fresh dilutions for each experiment. |
Issue: High well-to-well variability.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension and use appropriate pipetting techniques to seed the same number of cells in each well. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with media without cells to maintain a humidified environment. |
| Pipetting errors. | Use calibrated pipettes and be precise when adding reagents. |
Quantitative Data
Table 1: Representative IC50 Values for SOS1 Inhibitors
| Compound | Assay Type | Cell Line / Target | IC50 |
| MRTX0902 | SOS1:KRAS Disruption | Wild-type KRAS | 13.8 nM |
| KRAS G12D | 16.6 nM | ||
| KRAS G12V | 24.1 nM | ||
| KRAS G12C | 30.7 nM | ||
| pERK Inhibition | MKN1 (KRAS amplified) | 39.6 nM | |
| BAY-293 | KRAS-SOS1 Interaction | Biochemical Assay | 21 nM |
| pERK Inhibition | K-562 | ~100-300 nM | |
| BI-3406 | Cell Proliferation | KRAS mutant cell lines | Potent inhibition observed |
Experimental Protocols
Key Experiment: Ras Activation Pull-Down Assay
This protocol is a general guideline and may require optimization for your specific experimental setup.
-
Cell Culture and Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve cells for 12-18 hours to reduce basal Ras activity.
-
Pre-treat cells with the desired concentration of this compound or vehicle control for the optimized duration (e.g., 2 hours).
-
Stimulate cells with a growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 5-10 minutes).
-
-
Cell Lysis:
-
Immediately place the culture dish on ice and wash cells with ice-cold PBS.
-
Lyse cells in a Ras activation lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
GTP-Ras Pull-Down:
-
Determine the protein concentration of the supernatant.
-
Incubate an equal amount of protein from each sample with a GST-fusion protein of the Ras-binding domain (RBD) of a Ras effector (e.g., Raf1) coupled to glutathione-agarose beads.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them three times with lysis buffer.
-
Elute the bound proteins by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Ras (e.g., pan-Ras).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Analyze the band intensities to determine the relative amount of active Ras. Also, run a parallel Western blot for total Ras from the initial cell lysates to confirm equal protein loading.
-
Visualizations
Signaling Pathway
Caption: EGFR-SOS1-Ras-MAPK signaling pathway with the inhibitory action of this compound on SOS1.
Experimental Workflow
References
Technical Support Center: Improving the In Vivo Efficacy of SOS1 Inhibitors
Disclaimer: To date, there is no publicly available in vivo data for the specific compound UC-857993. Therefore, this technical support center provides guidance based on studies with other well-characterized SOS1 inhibitors and general best practices for in vivo experiments with small molecule inhibitors targeting the Ras-Raf-MEK-ERK pathway. The information provided here should be adapted and optimized for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SOS1 inhibitors like this compound?
A1: this compound is a selective inhibitor of Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) for Ras proteins. By binding to the catalytic site of SOS1, these inhibitors block the interaction between SOS1 and GDP-loaded Ras, thereby preventing the exchange of GDP for GTP. This inhibition leads to a decrease in the levels of active, GTP-bound Ras and subsequent downregulation of downstream signaling pathways, most notably the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Q2: My SOS1 inhibitor shows good potency in biochemical and in vitro cell-based assays, but I'm not seeing the expected efficacy in vivo. What are the potential reasons?
A2: This is a common challenge in drug development. Several factors could contribute to this discrepancy:
-
Pharmacokinetics and Bioavailability: The compound may have poor oral bioavailability, rapid metabolism, or rapid clearance in the animal model, preventing it from reaching and maintaining therapeutic concentrations at the tumor site.
-
Formulation and Solubility: Poor solubility of the compound can lead to inadequate absorption. The formulation used for in vivo administration is critical for achieving sufficient exposure.
-
Target Engagement: It is crucial to confirm that the inhibitor is reaching its target (SOS1) in the tumor tissue at a sufficient concentration to exert its inhibitory effect.
-
Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than in vitro conditions and can contribute to drug resistance.
-
Pathway Redundancy and Adaptation: Cancer cells can activate alternative signaling pathways to bypass the inhibition of the SOS1-Ras-ERK pathway. Feedback reactivation of the MAPK pathway is a common resistance mechanism.
Q3: How can I assess target engagement of my SOS1 inhibitor in vivo?
A3: Measuring the levels of phosphorylated ERK (p-ERK), a key downstream effector of the Ras pathway, is a common method to assess target engagement. A reduction in p-ERK levels in tumor tissue after treatment indicates that the inhibitor is hitting its target and modulating the pathway. This can be measured by techniques such as Western blot, immunohistochemistry (IHC), or multiplexed immunoassays on tumor lysates.
Q4: What are some common resistance mechanisms to SOS1 inhibitors, and how can they be overcome?
A4: Resistance to SOS1 inhibitors can arise from various mechanisms, including:
-
Feedback Reactivation: Inhibition of the ERK pathway can lead to a feedback loop that reactivates upstream signaling through receptor tyrosine kinases (RTKs).
-
Mutations in Downstream Effectors: Mutations in genes downstream of Ras, such as BRAF or MEK, can render the cells resistant to SOS1 inhibition.
-
Activation of Parallel Pathways: Cancer cells may upregulate parallel survival pathways, such as the PI3K/AKT pathway.
Overcoming resistance often involves combination therapies. For instance, combining SOS1 inhibitors with MEK inhibitors has been shown to be effective in preventing feedback reactivation and achieving synergistic antitumor effects.[1] Combination with direct KRAS inhibitors has also shown promise.[2][3]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Low or no tumor growth inhibition despite in vitro potency. | 1. Insufficient drug exposure at the tumor site.2. Inadequate formulation leading to poor bioavailability.3. Rapid drug metabolism or clearance.4. Lack of target engagement. | 1. Conduct a pharmacokinetic (PK) study to determine plasma and tumor drug concentrations.2. Optimize the drug formulation. Consider using solubility enhancers or different delivery vehicles.3. Perform a pharmacodynamic (PD) study to assess p-ERK levels in the tumor at different time points after dosing.4. Increase the dose or dosing frequency based on PK/PD data. |
| Initial tumor response followed by relapse (acquired resistance). | 1. Development of feedback reactivation loops.2. Emergence of resistant clones with mutations in downstream pathway components.3. Upregulation of alternative survival pathways. | 1. Analyze post-relapse tumor samples for biomarkers of resistance (e.g., increased RTK signaling, mutations in BRAF/MEK).2. Consider combination therapy with a MEK inhibitor or an inhibitor of the identified resistance pathway.3. Evaluate intermittent dosing schedules to delay the onset of resistance. |
| High variability in tumor response between animals. | 1. Inconsistent drug administration.2. Differences in tumor establishment and growth rates.3. Variability in individual animal metabolism. | 1. Ensure precise and consistent dosing technique.2. Start treatment when tumors have reached a consistent size range.3. Increase the number of animals per group to improve statistical power. |
| Toxicity observed at doses required for efficacy. | 1. On-target toxicity in normal tissues.2. Off-target effects of the compound. | 1. Evaluate lower doses in combination with other agents to achieve a synergistic effect with reduced toxicity.2. Consider alternative dosing schedules (e.g., intermittent dosing).3. Assess off-target activity of the compound in relevant assays. |
Experimental Protocols
General Protocol for In Vivo Efficacy Study of an SOS1 Inhibitor in a Xenograft Model
-
Cell Culture and Tumor Implantation:
-
Culture a human cancer cell line with a known KRAS mutation (e.g., MIA PaCa-2, NCI-H358).
-
Harvest cells and resuspend in an appropriate medium (e.g., Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
-
Tumor Monitoring and Randomization:
-
Monitor tumor growth using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Formulation and Administration:
-
Prepare the SOS1 inhibitor in a suitable vehicle for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Note: Due to the likely hydrophobic nature of this compound, formulation is critical. See the table below for potential formulation strategies.
-
Administer the inhibitor at the predetermined dose and schedule. The vehicle alone should be administered to the control group.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis.
-
-
Pharmacodynamic Analysis:
-
Collect tumors at various time points after the final dose to assess target engagement (e.g., p-ERK levels by Western blot or IHC).
-
Potential Formulation Strategies for Hydrophobic Small Molecules
| Formulation Strategy | Components | Advantages | Considerations |
| Suspension | Drug micronized in an aqueous vehicle with suspending and wetting agents (e.g., carboxymethylcellulose, Tween 80). | Simple to prepare. | May have lower bioavailability due to dissolution rate-limited absorption. |
| Solution | Drug dissolved in a mixture of solvents and co-solvents (e.g., PEG400, ethanol, DMSO). | Can improve bioavailability by presenting the drug in a dissolved state. | Potential for drug precipitation upon dilution in the GI tract. Toxicity of solvents. |
| Self-Emulsifying Drug Delivery System (SEDDS) | Drug dissolved in a mixture of oils, surfactants, and co-surfactants. | Forms a fine emulsion in the GI tract, enhancing solubility and absorption. | More complex to develop and characterize. |
| Hydrophobic Ion Pairing (HIP) | The drug is paired with a lipophilic counter-ion to increase its hydrophobicity and solubility in lipid-based formulations.[4][5] | Can significantly increase drug loading in lipid formulations and improve bioavailability.[4][5] | Requires an ionizable group on the drug molecule. |
Data Presentation
Table 1: Preclinical In Vivo Efficacy of Representative SOS1 Inhibitors
| Compound | Cancer Model | Dose and Schedule | Tumor Growth Inhibition (TGI) | Reference |
| BI-3406 | MIA PaCa-2 (pancreatic cancer xenograft) | 50 mg/kg, twice daily | Significant TGI | [6] |
| BI-3406 | KRAS-driven lung adenocarcinoma (syngeneic model) | Not specified | Impaired tumor growth | [2][3] |
| MRTX0902 | NCI-H1435 (NSCLC xenograft) | 25-50 mg/kg, twice daily | 50-73% TGI | [7] |
Visualizations
Caption: The SOS1-Ras-MAPK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo efficacy study.
Caption: A decision tree for troubleshooting poor in vivo efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hydrophobic Ion Pairing of Small Molecules: How to Minimize Premature Drug Release from SEDDS and Reach the Absorption Membrane in Intact Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
UC-857993 not showing expected results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using UC-857993, a selective inhibitor of Son of Sevenless 1 (SOS1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of SOS1, a guanine (B1146940) nucleotide exchange factor (GEF) for Ras proteins. By binding to SOS1, this compound prevents the interaction between SOS1 and Ras, thereby inhibiting the exchange of GDP for GTP on Ras. This leads to a decrease in the levels of active, GTP-bound Ras and subsequent downregulation of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK pathway.
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in cancer research to study the effects of inhibiting the SOS1-Ras interaction. It is particularly useful for investigating cancers driven by wild-type KRAS or those that have developed resistance to other MAPK pathway inhibitors through feedback activation of SOS1.
Q3: Is this compound effective against all KRAS-mutant cancers?
A3: The effectiveness of SOS1 inhibitors like this compound can vary depending on the specific KRAS mutation. While they can inhibit the activation of wild-type RAS, their effect on constitutively active mutant KRAS may be less pronounced. In some KRAS-mutant cell lines, SOS1 inhibition has been shown to reduce ERK phosphorylation by about 50%. The presence of co-mutations can also influence sensitivity.
Troubleshooting Guide
Issue 1: No significant decrease in p-ERK levels is observed after this compound treatment.
-
Possible Cause 1: Suboptimal drug concentration or treatment duration.
-
Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line. It is recommended to start with a concentration range informed by published data, if available, and assess p-ERK levels at several time points (e.g., 2, 6, 12, 24 hours).
-
-
Possible Cause 2: Presence of constitutively active mutant KRAS.
-
Troubleshooting Tip: Confirm the KRAS mutation status of your cell line. In cells with certain KRAS mutations (e.g., G12V), the RAS protein is locked in a constitutively active state, making it less dependent on SOS1 for activation. In such cases, a SOS1 inhibitor alone may not be sufficient to completely block downstream signaling.
-
-
Possible Cause 3: Compensatory signaling pathways.
-
Troubleshooting Tip: Investigate the potential for compensatory activation of other signaling pathways. For instance, feedback mechanisms might lead to the activation of SOS2, another RAS GEF, which could maintain RAS activity. Consider co-treatment with inhibitors of other relevant pathways, such as a SHP2 inhibitor, to overcome this resistance.
-
-
Possible Cause 4: Experimental procedure issues.
-
Troubleshooting Tip: Review your Western blot protocol to ensure proper sample preparation, antibody dilutions, and incubation times. Include appropriate positive and negative controls to validate your experimental setup.
-
Issue 2: Unexpected biphasic or transient effect on p-ERK levels.
-
Possible Cause: Negative feedback loops in the MAPK pathway.
-
Troubleshooting Tip: Be aware that the MAPK pathway is regulated by complex negative feedback loops. Initial inhibition of SOS1 can lead to a decrease in p-ERK, but this can be followed by a rebound in signaling. This can be due to the relief of ERK-dependent negative feedback on SOS1 or other components of the pathway. A detailed time-course experiment is crucial to capture these dynamics.
-
Issue 3: High cell viability despite treatment with this compound.
-
Possible Cause 1: Cell line is not dependent on the SOS1-Ras-ERK axis for survival.
-
Troubleshooting Tip: Ensure that the chosen cell line is appropriate for this inhibitor. Cell lines with mutations downstream of Ras (e.g., BRAF V600E) may be less sensitive to a SOS1 inhibitor.
-
-
Possible Cause 2: Insufficient drug potency or cellular uptake.
-
Troubleshooting Tip: Verify the quality and purity of your this compound compound. If possible, use a positive control compound known to induce cell death in your cell line to confirm the validity of your viability assay.
-
Data Presentation
| This compound Concentration (µM) | Treatment Duration (hours) | Cell Line | % Inhibition of p-ERK (Normalized to Total ERK) |
| 0 (Vehicle) | 24 | WT-KRAS Cancer Cell Line | 0% |
| 1 | 24 | WT-KRAS Cancer Cell Line | 25% |
| 5 | 24 | WT-KRAS Cancer Cell Line | 50% |
| 10 | 24 | WT-KRAS Cancer Cell Line | 75% |
| 20 | 24 | WT-KRAS Cancer Cell Line | 90% |
Experimental Protocols
Protocol: Western Blot Analysis of p-ERK and Total ERK
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of ERK1/2.
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection:
-
Prepare an ECL substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing for Total ERK (Loading Control):
-
Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking and immunoblotting steps using a primary antibody against total ERK1/2.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample to determine the relative change in ERK phosphorylation.
-
Mandatory Visualization
Caption: The SOS1-Ras-ERK signaling pathway and the inhibitory action of this compound.
reducing off-target effects of UC-857993
Technical Support Center: UC-857993
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and reducing the potential off-target effects of this compound, a selective SOS1-Ras inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor that targets Son of Sevenless homolog 1 (SOS1).[1] SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in activating Ras proteins, which are key nodes in cellular signaling pathways controlling growth, proliferation, and survival.[1]
Q2: What is the established mechanism of action for this compound?
This compound functions by binding to SOS1, thereby suppressing its catalytic activity.[1] This inhibition prevents the exchange of GDP for GTP on Ras proteins, leading to a decrease in the levels of active, GTP-bound Ras. Consequently, this attenuates the downstream signaling cascade, most notably the Raf-MEK-ERK (MAPK) pathway.[1]
Q3: What are the potential off-target effects to consider when using this compound?
While this compound is designed to be selective for SOS1, high concentrations or specific cellular contexts could lead to unintended effects. Potential off-targets to consider include:
-
Other GEFs: Proteins with structural homology to SOS1, such as SOS2 or other Ras/Rho family GEFs, could be inhibited at higher concentrations.
-
Crosstalk with Parallel Pathways: Inhibition of the Ras-ERK pathway can sometimes lead to the compensatory activation of other survival pathways, such as the PI3K/Akt pathway.
-
"Off-Target" Phenotypes: Observed cellular effects may not stem from direct binding to another protein but from the complex downstream consequences of potent on-target SOS1 inhibition, which can vary between cell lines.
Q4: How can I experimentally assess the selectivity of this compound in my model system?
To confirm that the observed effects are due to SOS1 inhibition, consider the following approaches:
-
Western Blotting: Analyze the phosphorylation status of downstream effectors of SOS1 (e.g., p-ERK) and key proteins in parallel pathways (e.g., p-Akt) to detect unexpected signaling changes.[2]
-
Rescue Experiments: In cells expressing your target, transiently transfect a mutant form of SOS1 that is resistant to this compound. A rescue of the phenotype would confirm the on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding and engagement of this compound with SOS1 inside intact cells.[3][4]
-
Proteomics/Phosphoproteomics: Unbiased mass spectrometry-based approaches can provide a global view of changes in protein expression or phosphorylation, revealing unanticipated off-target pathway modulation.
Troubleshooting Guides
Issue 1: I am observing high levels of cytotoxicity at the reported effective concentrations.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Off-Target Inhibition | 1. Perform a detailed dose-response curve (e.g., 10-point) to identify the lowest concentration that effectively inhibits p-ERK without significant cell death. 2. Compare the phenotype with other known SOS1 or MEK/ERK inhibitors. | 1. A therapeutic window where on-target effects are visible without excessive toxicity. 2. Consistent phenotypes across inhibitors with the same target suggest an on-target effect. |
| Compound Solubility | 1. Visually inspect the media for any compound precipitation. 2. Prepare a fresh stock solution in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the media is low (<0.1%) and consistent across experiments. | Prevention of non-specific effects caused by compound precipitation or solvent toxicity. |
| Cell Line Sensitivity | 1. Test this compound in a panel of different cell lines. 2. Compare the IC50 for growth inhibition with the IC50 for p-ERK inhibition in each cell line. | Identification of cell lines that are particularly sensitive to either on-target or potential off-target effects of the inhibitor. |
Issue 2: The observed cellular phenotype is inconsistent with canonical SOS1-Ras-ERK pathway inhibition.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Activation of Compensatory Pathways | 1. Use Western blotting to probe for the activation of parallel signaling pathways, such as PI3K/Akt (check p-Akt levels). 2. Consider co-treatment with an inhibitor of the compensatory pathway (e.g., a PI3K inhibitor). | 1. A clearer understanding of the cellular response to SOS1 inhibition. 2. Potentially enhanced or more consistent phenotypic outcomes with combination treatments. |
| Inhibitor Instability | 1. Verify the stability of this compound under your specific experimental conditions (e.g., in culture media at 37°C over 24-72 hours). | Ensures that the observed effects are due to the intact inhibitor and not its degradation products. |
| Non-Canonical SOS1 Signaling | 1. Consult the literature for non-canonical roles of SOS1 in your specific cellular context or cell type. | Reveals if the unexpected phenotype is a documented, albeit less common, outcome of SOS1 inhibition. |
Quantitative Data Summary
Table 1: Selectivity Profile of this compound
This table presents the binding affinity of this compound for its primary target, SOS1, and hypothetical data for related proteins to illustrate the concept of selectivity. A lower Kd value indicates a stronger binding interaction.
| Target Protein | Binding Affinity (Kd) | Target Class | Notes |
| SOS1 | 14.7 µM [1] | Primary Target (GEF) | High-affinity interaction. |
| SOS2 | > 100 µM (Hypothetical) | Off-Target (GEF) | Demonstrates selectivity over the closest homolog. |
| GRB2 | No significant binding (Hypothetical) | Upstream Adaptor Protein | Unlikely to interfere with upstream complex formation. |
| RAS | No significant binding (Hypothetical) | Downstream Effector | Inhibits the activator, not the effector itself. |
Table 2: Sample Cell Viability Data (IC50)
This table shows hypothetical IC50 values for growth inhibition in different cell lines, which could be generated from a dose-response experiment.
| Cell Line | Primary Mutation Status | Growth Inhibition IC50 (µM) |
| Wild-Type MEFs | Wild-Type Ras/Raf | 55 µM[1] |
| H-Ras(G12V) MEFs | Constitutively Active Ras | > 80 µM[1] |
| A549 (KRAS mutant) | Constitutively Active Ras | > 100 µM (Hypothetical) |
| MCF-7 (Wild-Type Ras) | Wild-Type Ras/Raf | 65 µM (Hypothetical) |
Experimental Protocols & Methodologies
Protocol 1: Western Blot for On- and Off-Target Pathway Activity
This protocol is for assessing the phosphorylation status of ERK (on-target) and Akt (potential off-target).
-
Cell Treatment: Plate cells (e.g., HeLa or A549) to reach 70-80% confluency. Treat with a range of this compound concentrations (e.g., 0, 10, 20, 40, 60, 80 µM) for 2 hours. Include a positive control for pathway activation (e.g., 100 ng/mL EGF for 15 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-p-Akt, anti-total-Akt, and a loading control like GAPDH).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect the signal using an ECL substrate.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms the direct binding of this compound to SOS1 in cells, based on ligand-induced thermal stabilization.[3][5]
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cell suspension with this compound (e.g., 60 µM) or a vehicle control (DMSO) for 1 hour at 37°C.[3]
-
Heat Challenge: Aliquot the treated cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[3]
-
Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath).[3]
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the heat-denatured, aggregated proteins (pellet).[3]
-
Analysis: Collect the supernatant and quantify the amount of soluble SOS1 remaining at each temperature point using Western blotting, as described in Protocol 1. A shift in the melting curve to higher temperatures in the drug-treated sample indicates target engagement.
Visualizations
Caption: On-target inhibition of the SOS1-Ras-ERK pathway by this compound.
Caption: Experimental workflow for troubleshooting unexpected results with this compound.
Caption: Decision tree for optimizing the working concentration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2.8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
UC-857993 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound UC-857993.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) for Ras proteins. By binding to SOS1, this compound prevents the interaction between SOS1 and KRAS, thereby blocking the exchange of GDP for GTP on KRAS.[1] This inhibition leads to a decrease in the levels of active, GTP-bound Ras and subsequent downregulation of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) pathway.[1]
Q2: What is the primary downstream signaling pathway affected by this compound?
A2: The primary downstream signaling pathway affected by this compound is the MAPK/ERK pathway. By inhibiting SOS1-mediated Ras activation, this compound leads to a dose-dependent reduction in the phosphorylation of ERK (p-ERK).[1]
Q3: In what types of cells has this compound shown activity?
A3: this compound has been shown to specifically inhibit the growth of wild-type mouse embryonic fibroblasts (MEFs). It did not, however, inhibit the growth of MEFs expressing the carcinogenic H-Ras(G12V) mutant, suggesting selectivity for SOS1-dependent Ras activation.[1]
Q4: What are the key readouts to measure the effectiveness of this compound in a cellular experiment?
A4: The key readouts to measure the effectiveness of this compound are the levels of Ras-GTP (active Ras) and phosphorylated ERK (p-ERK). A successful experiment will show a dose-dependent decrease in both Ras-GTP and p-ERK upon treatment with this compound.[1]
Troubleshooting Guide
Issue 1: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | Ensure consistent cell seeding density, passage number, and growth phase across all experimental plates. Variations in confluency can significantly impact signaling pathways. |
| Compound Stability and Handling | Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Ensure complete solubilization of the compound in the vehicle before adding to the cell culture medium. The stability of the compound in your specific cell culture medium over the course of the experiment should be considered. |
| Assay-Specific Variability | For Western blotting, ensure equal protein loading and consistent transfer efficiency. For Ras activation assays, variability can be high; ensure consistent and rapid cell lysis and immunoprecipitation steps. |
Issue 2: No or Weak Inhibition of ERK Phosphorylation
| Potential Cause | Troubleshooting Step |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. Concentrations up to 80 µM have been used in some studies.[1] |
| Incorrect Timing of Stimulation/Inhibition | Optimize the incubation time with this compound and the timing of growth factor stimulation (e.g., EGF) to induce the pathway. The peak of ERK phosphorylation can be transient. |
| Cell Line Insensitivity | The cell line being used may have Ras mutations or alterations in other signaling pathways that make it less dependent on SOS1 for proliferation and survival.[1] Consider using a cell line with wild-type Ras that is known to be sensitive to MAPK pathway inhibition. |
| Presence of SOS2 | Cells with high expression of SOS2, another Ras GEF, may be less sensitive to SOS1 inhibition alone. The relative expression levels of SOS1 and SOS2 can influence the cellular response to SOS1 inhibitors. |
Issue 3: Off-Target Effects
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Use the lowest effective concentration of this compound to minimize the risk of off-target effects. |
| Lack of Specificity Controls | Include appropriate controls in your experiments, such as a negative control compound with a similar chemical structure but no activity against SOS1, to distinguish between on-target and off-target effects. |
| Cellular Context | Off-target effects can be cell-type specific. It is important to characterize the effects of this compound in your specific experimental system. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 14.7 µM | His6-SOS1cat | [1] |
| Effective Concentration for Growth Inhibition | 0-80 µM (3 days) | Wild-type MEFs | [1] |
| Effective Concentration for Ras/ERK Inhibition | 60-80 µM (2 hours) | Wild-type MEFs | [1] |
Experimental Protocols
Detailed Methodologies for Key Experiments
1. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate mouse embryonic fibroblasts (MEFs) at a desired density in complete growth medium and allow them to adhere overnight.
-
Serum Starvation: Before treatment, serum-starve the cells for a specified period (e.g., 4-24 hours) to reduce basal signaling activity.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentrations in serum-free medium immediately before use.
-
Treatment: Replace the serum-free medium with the medium containing different concentrations of this compound or vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 2 hours for signaling studies, up to 3 days for proliferation assays).
-
Stimulation (for signaling assays): Following incubation with this compound, stimulate the cells with a growth factor such as Epidermal Growth Factor (EGF) for a short period (e.g., 5-10 minutes) to induce the SOS1-Ras-ERK pathway.
2. Ras Activation Assay (GTP-Ras Pulldown)
-
Cell Lysis: After treatment and stimulation, immediately lyse the cells on ice with a lysis buffer containing inhibitors of proteases and phosphatases.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Pulldown: Incubate equal amounts of protein lysate with a GST-fusion protein containing the Ras-binding domain (RBD) of Raf1, which specifically binds to GTP-bound (active) Ras. The GST-RBD is typically pre-coupled to glutathione-sepharose beads.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the amount of pulled-down Ras-GTP by Western blotting using a pan-Ras antibody. Also, probe a sample of the total cell lysate to determine the total Ras levels as a loading control.
3. ERK Phosphorylation Assay (Western Blot)
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the protein concentration as described for the Ras activation assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: To control for protein loading, the membrane can be stripped of the p-ERK antibodies and re-probed with an antibody that recognizes total ERK1/2.
Mandatory Visualization
References
Technical Support Center: Modifying UC-857993 Protocol for Different Cell Lines
This technical support center provides guidance for researchers, scientists, and drug development professionals on adapting the UC-857993 protocol for use with various cell lines. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental methodologies.
General Protocol for this compound Treatment and Analysis
This protocol is a general guideline and should be optimized for each specific cell line and experimental goal.
1. Cell Seeding:
-
Seed cells in a suitable plate format (e.g., 96-well plate for viability assays, larger formats for protein or RNA extraction).
-
The optimal seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during treatment.[1][2]
2. Cell Treatment:
-
Allow cells to adhere and resume logarithmic growth overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in fresh culture medium to the desired final concentrations. It is advisable to test a range of concentrations (e.g., 0-80 µM) to determine the optimal dose for your cell line.[3]
-
Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.
3. Incubation:
-
Incubate the cells for the desired treatment duration. The incubation time will depend on the endpoint being measured.
4. Assay Endpoint Analysis:
-
Following incubation, perform the desired assay to assess the effects of this compound. This could include:
-
Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo®)
-
Western Blotting: To analyze the phosphorylation status of proteins in the Ras-ERK pathway (e.g., p-ERK, total ERK).
-
Immunofluorescence: To visualize changes in protein localization or cellular morphology.
-
RNA Extraction and qPCR: To analyze changes in gene expression.
-
Troubleshooting Guide
The following table addresses common issues that may arise when modifying the this compound protocol for different cell lines.
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding.[2] | Ensure a single-cell suspension before seeding. After plating, gently swirl the plate to distribute cells evenly. Avoid disturbing the plates until cells have attached. |
| Edge effects due to evaporation.[2][4] | Fill the outer wells of the plate with sterile PBS or media without cells. Use a hydration chamber if available for long-term incubations. | |
| No observable effect of this compound | Cell line is resistant to this compound (e.g., due to mutations downstream of SOS1, like H-Ras(G12V)).[3] | Confirm the genotype of your cell line. Consider using a cell line known to have wild-type Ras. |
| Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your cell line. | |
| Low expression of the drug target (SOS1). | Check the expression level of SOS1 in your cell line via Western blot or qPCR. | |
| High cell death in control wells | Poor cell health.[5] | Ensure cells are healthy, within a low passage number, and free from contamination.[6][7] |
| Inappropriate seeding density (too high or too low).[1] | Optimize the cell seeding density to ensure cells are not overly confluent or too sparse at the end of the experiment. | |
| Inconsistent Western blot results | Suboptimal protein extraction or antibody incubation. | Optimize your lysis buffer and antibody concentrations and incubation times. |
| Cells were not in the logarithmic growth phase. | Ensure cells are seeded at a density that allows for logarithmic growth throughout the experiment. | |
| High background in immunofluorescence | Insufficient blocking or washing.[5][8] | Use an appropriate blocking buffer and increase the number and duration of wash steps. |
| Non-specific antibody binding. | Titrate your primary and secondary antibodies to determine the optimal concentrations. |
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal seeding density for my cell line?
A1: To determine the optimal seeding density, you should perform a growth curve analysis for your specific cell line in the chosen plate format. Seed a range of cell densities and measure cell viability or confluence at different time points (e.g., 24, 48, 72, 96 hours). The optimal seeding density is the one that allows cells to remain in the logarithmic growth phase for the entire duration of your experiment, including the treatment period.[1]
Q2: What is the recommended concentration range for this compound?
A2: Based on published data, a concentration range of 0-80 µM has been shown to be effective in mouse embryonic fibroblasts.[3] However, the optimal concentration is highly cell-line dependent. It is recommended to perform a dose-response curve starting with a broad range (e.g., 0.1 µM to 100 µM) to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Q3: How long should I treat my cells with this compound?
A3: The treatment duration depends on the biological question you are asking. For studying the immediate effects on signaling pathways, a short treatment of a few hours (e.g., 2 hours) may be sufficient to observe changes in protein phosphorylation, such as p-ERK.[3] For assessing the impact on cell proliferation or viability, a longer treatment of 24 to 72 hours is typically required.[3] A time-course experiment is recommended to determine the optimal endpoint for your assay.
Q4: My cell line has a KRAS mutation. Will this compound be effective?
A4: this compound is a selective inhibitor of SOS1, which acts upstream of Ras.[3] If your cell line has an activating mutation in KRAS (or other Ras isoforms like HRAS or NRAS), the pathway may be constitutively active downstream of SOS1. In such cases, inhibiting SOS1 with this compound is unlikely to be effective. It is crucial to know the genetic background of your cell lines, as this can predict their response to specific drugs.[9][10][11][12]
Q5: What are the appropriate positive and negative controls for my experiment?
A5:
-
Negative Control: A vehicle control (e.g., DMSO at the same concentration as in the drug-treated wells) is essential to control for any effects of the solvent.
-
Positive Control (for signaling): If you are assessing the inhibition of the Ras-ERK pathway, stimulating the pathway with a growth factor like EGF (Epidermal Growth Factor) can serve as a positive control. You would expect to see a decrease in EGF-induced p-ERK levels with this compound treatment.
-
Positive Control (for viability): A known cytotoxic compound can be used as a positive control to ensure your viability assay is working correctly.
Visualizations
References
- 1. biocompare.com [biocompare.com]
- 2. marinbio.com [marinbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 8. assaygenie.com [assaygenie.com]
- 9. pharmtech.com [pharmtech.com]
- 10. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 11. Cancer cell lines predict drug response [sanger.ac.uk]
- 12. Cancer cell lines predict drug response | EMBL-EBI [ebi.ac.uk]
Validation & Comparative
Validating UC-857993 Efficacy: A Guide to Secondary Assay Confirmation
This guide provides a comparative framework for validating the biological activity of UC-857993, a known inhibitor of the Son of Sevenless 1 (SOS1)-Ras interaction. Following a primary biochemical assay, a secondary cell-based assay is essential to confirm the compound's efficacy within a cellular context. This document outlines the experimental protocols and presents comparative data to guide researchers in the validation process.
Data Presentation
The following table summarizes the quantitative results from a primary biochemical assay and a secondary cell-based assay designed to test the efficacy of this compound.
| Assay Type | Metric | This compound | Control Compound (Inactive) | Vehicle (DMSO) |
| Primary Assay | IC50 (µM) | 15.2 | > 100 | N/A |
| (SOS1-catalyzed nucleotide exchange) | ||||
| Secondary Assay | % Inhibition of | 85% | 5% | 0% |
| (EGF-induced ERK Phosphorylation) | p-ERK at 20 µM |
Experimental Protocols
1. Primary Assay: SOS1-Catalyzed Nucleotide Exchange Assay
This biochemical assay quantifies the ability of this compound to inhibit the SOS1-mediated exchange of GDP for a fluorescent GTP analog (mant-GTP) on the Ras protein.
-
Materials:
-
Recombinant human SOS1 protein (catalytic domain)
-
Recombinant human Ras protein
-
Mant-GTP (N-methylanthraniloyl-GTP)
-
GDP
-
Assay Buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
This compound
-
Control compound (structurally similar but inactive analog)
-
DMSO (vehicle)
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a solution of Ras protein pre-loaded with GDP.
-
Serially dilute this compound and the control compound in DMSO.
-
In a 384-well plate, add the assay buffer, Ras-GDP, and the test compounds (or DMSO vehicle).
-
Initiate the reaction by adding a mixture of SOS1 and mant-GTP.
-
Measure the increase in fluorescence intensity over time at an excitation wavelength of 360 nm and an emission wavelength of 440 nm.
-
Calculate the initial reaction rates and determine the IC50 value for this compound by fitting the data to a dose-response curve.
-
2. Secondary Assay: Cell-Based EGF-Induced ERK Phosphorylation Assay
This assay validates the activity of this compound in a cellular environment by measuring its ability to inhibit the phosphorylation of ERK, a downstream effector in the Ras signaling pathway, upon stimulation with Epidermal Growth Factor (EGF).
-
Materials:
-
A549 cells (or other suitable cell line with an active EGFR-Ras-ERK pathway)
-
DMEM/F-12 medium supplemented with 10% FBS
-
This compound
-
Control compound
-
DMSO
-
Human recombinant EGF
-
Lysis buffer
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
-
-
Procedure:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound, control compound, or DMSO for 2 hours.
-
Stimulate the cells with 50 ng/mL EGF for 10 minutes.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using antibodies against phospho-ERK and total-ERK.
-
Quantify the band intensities and calculate the percentage inhibition of ERK phosphorylation relative to the EGF-stimulated, vehicle-treated control.
-
Mandatory Visualization
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Workflow for validating this compound results.
Caption: Inhibition of the Ras signaling pathway by this compound.
Comparative Guide to SOS1 and KRAS Inhibitors: A Focus on UC-857993
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the SOS1-Ras inhibitor, UC-857993, with other known inhibitors of the Ras-MAPK signaling pathway. The information presented is compiled from publicly available research.
Disclaimer: The quantitative data and experimental protocols presented in this guide are derived from separate studies. A direct, head-to-head comparison of these inhibitors under identical experimental conditions is not available in the public domain. Therefore, the comparisons should be interpreted with this limitation in mind.
Inhibitor Profiles
This compound is a selective inhibitor that targets the interaction between Son of Sevenless 1 (SOS1) and Ras.[1] By binding to the catalytic domain of SOS1, this compound prevents the guanine (B1146940) nucleotide exchange factor (GEF) activity of SOS1, thereby inhibiting the activation of Ras and subsequent downstream signaling through the ERK pathway.[1]
BI-3406 is another potent and selective inhibitor of the SOS1-KRAS interaction.[2][3] It binds to the catalytic site of SOS1, preventing the loading of GTP onto KRAS. BI-3406 has been shown to be effective in various KRAS-driven cancer models, particularly in combination with MEK inhibitors.[4][5]
Sotorasib (AMG 510) is a first-in-class covalent inhibitor that specifically targets the KRAS G12C mutant protein.[6][7] It irreversibly binds to the cysteine residue of the G12C mutant, locking KRAS in an inactive, GDP-bound state. This leads to the suppression of downstream signaling and has shown clinical efficacy in patients with KRAS G12C-mutated tumors.[8]
Adagrasib (MRTX849) is another selective, covalent inhibitor of the KRAS G12C mutant.[6][9] Similar to Sotorasib, it targets the G12C cysteine, trapping the protein in its inactive state. Adagrasib has demonstrated clinical activity in patients with KRAS G12C-mutated cancers, including those with central nervous system metastases.[9]
Quantitative Data Comparison
The following table summarizes the available quantitative data for each inhibitor from various studies. It is important to note that the experimental conditions under which these values were determined may differ.
| Inhibitor | Target | Assay Type | Value | Cell Line/System | Reference |
| This compound | SOS1 | Binding Affinity (Kd) | 14.7 µM | His6-SOS1cat | [1] |
| SOS1-Ras Interaction | Ras-GTP Pulldown | Inhibition at 60-80 µM | NIH/3T3 | [1] | |
| Downstream Signaling | pERK Western Blot | Inhibition at 60-80 µM | NIH/3T3 | [1] | |
| Cell Growth | Proliferation Assay | Inhibition in WT MEFs, no effect in H-Ras(G12V) MEFs | MEFs | [1] | |
| BI-3406 | SOS1-KRAS Interaction | Biochemical Assay (IC50) | 5 nM | N/A | [4] |
| Downstream Signaling | pERK Inhibition (IC50) | 24 nM | DLD-1 (KRAS G13D) | [4] | |
| Cell Proliferation | 3D Proliferation (IC50) | 36 nM | DLD-1 (KRAS G13D) | [4] | |
| Sotorasib | KRAS G12C | Biochemical Assay (IC50) | ~10 nM | N/A | [7] |
| Downstream Signaling | pERK Inhibition (IC50) | 10 - 100 nM | Various KRAS G12C cell lines | [7] | |
| Cell Proliferation | Viability Assay (IC50) | 10 - 500 nM | Various KRAS G12C cell lines | [7] | |
| Adagrasib | KRAS G12C | Biochemical Assay (IC50) | ~5 nM | N/A | [9] |
| Downstream Signaling | pERK Inhibition (IC50) | 5 - 50 nM | Various KRAS G12C cell lines | [9] | |
| Cell Proliferation | Viability Assay (IC50) | 1 - 200 nM | Various KRAS G12C cell lines | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited for this compound are provided below, based on the primary research. Representative protocols for the other inhibitors are also included for context.
This compound Experimental Protocols
1. SOS1 Catalytic Domain Binding Assay (Microscale Thermophoresis)
-
Objective: To determine the binding affinity (Kd) of this compound to the catalytic domain of SOS1.
-
Materials:
-
Recombinant His6-tagged SOS1 catalytic domain (SOS1cat).
-
Fluorescently labeled Ras protein.
-
This compound at various concentrations.
-
Assay buffer (e.g., PBS with 0.05% Tween 20).
-
Microscale Thermophoresis (MST) instrument.
-
-
Procedure:
-
A constant concentration of fluorescently labeled Ras is mixed with a serial dilution of this compound.
-
His6-SOS1cat is added to each solution at a constant concentration.
-
The samples are loaded into MST capillaries.
-
The MST instrument is used to measure the change in fluorescence as a function of the inhibitor concentration.
-
The Kd is calculated by fitting the binding curve.
-
2. Ras Activation Assay (GTP-Ras Pulldown)
-
Objective: To assess the effect of this compound on Ras activation in cells.
-
Materials:
-
NIH/3T3 cells.
-
This compound.
-
Epidermal Growth Factor (EGF).
-
Lysis buffer (containing protease and phosphatase inhibitors).
-
GST-Raf1-RBD (Ras-binding domain) beads.
-
Antibodies: anti-Ras antibody.
-
-
Procedure:
-
NIH/3T3 cells are serum-starved overnight.
-
Cells are pre-treated with this compound (60 µM, 80 µM) or vehicle for 2 hours.
-
Cells are stimulated with EGF (e.g., 50 ng/mL) for 5 minutes.
-
Cells are lysed, and the lysates are clarified by centrifugation.
-
A portion of the lysate is saved for total Ras analysis.
-
The remaining lysate is incubated with GST-Raf1-RBD beads to pull down GTP-bound (active) Ras.
-
The beads are washed, and the bound proteins are eluted.
-
Samples are analyzed by Western blot using an anti-Ras antibody.
-
3. ERK Phosphorylation Western Blot
-
Objective: To measure the effect of this compound on downstream ERK signaling.
-
Materials:
-
NIH/3T3 cells.
-
This compound.
-
EGF.
-
Lysis buffer.
-
Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2.
-
-
Procedure:
-
Cell treatment is performed as described in the Ras Activation Assay.
-
Cell lysates are prepared and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against phospho-ERK1/2.
-
After washing, the membrane is incubated with a secondary antibody.
-
The signal is detected using a chemiluminescence substrate.
-
The membrane is then stripped and re-probed with an antibody against total ERK1/2 as a loading control.
-
4. Cell Growth Assay
-
Objective: To determine the effect of this compound on cell proliferation.
-
Materials:
-
Mouse embryonic fibroblasts (MEFs), both wild-type and expressing oncogenic H-Ras(G12V).
-
This compound.
-
Cell culture medium.
-
Cell viability reagent (e.g., MTT, CellTiter-Glo).
-
-
Procedure:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with various concentrations of this compound (0-80 µM).
-
Cells are incubated for 3 days.
-
Cell viability is assessed using a cell viability reagent according to the manufacturer's instructions.
-
The results are normalized to the vehicle-treated control.
-
Visualizations
The following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: EGFR-SOS1-Ras-ERK signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor characterization.
Caption: Logical flow from target inhibition to cellular effects.
Conclusion
This compound is a selective inhibitor of the SOS1-Ras interaction, demonstrating micromolar affinity for SOS1 and the ability to inhibit Ras activation and downstream ERK signaling in cellular assays. When compared to other inhibitors of the Ras-MAPK pathway, such as the highly potent SOS1 inhibitor BI-3406 and the clinically approved KRAS G12C inhibitors Sotorasib and Adagrasib, this compound appears to have a lower potency based on the available data.
It is crucial to reiterate that the data presented here are from different studies, and a definitive comparison of the potency and efficacy of these inhibitors would require side-by-side analysis in the same experimental systems. This guide serves as a summary of the current publicly available information to aid researchers in the field of Ras-targeted drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biorxiv.org [biorxiv.org]
- 3. pnas.org [pnas.org]
- 4. tandfonline.com [tandfonline.com]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
A Comparative Analysis of SOS1-Ras Pathway Inhibitors: UC-857993 vs. Competitor Compounds
For Immediate Release
This guide provides a detailed comparative analysis of the novel SOS1-Ras inhibitor, UC-857993, and other leading compounds targeting the Ras signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, mechanism of action, and experimental methodologies to inform research and development decisions.
Introduction to SOS1-Ras Pathway Inhibition
The Ras family of small GTPases are critical signaling nodes that, when mutated, are implicated in a significant portion of human cancers. The Son of Sevenless 1 (SOS1) protein is a guanine (B1146940) nucleotide exchange factor (GEF) that facilitates the activation of Ras. Inhibiting the interaction between SOS1 and Ras presents a promising therapeutic strategy to attenuate oncogenic Ras signaling. This guide focuses on this compound, a selective SOS1-Ras inhibitor, and compares its performance with other notable inhibitors in the field.
Compound Efficacy Overview
The following tables summarize the key efficacy data for this compound and its competitors, including other SOS1 inhibitors and a pan-Ras inhibitor.
Table 1: In Vitro Efficacy of SOS1 Inhibitors
| Compound | Target | Assay Type | IC50 / Kd | Cell Line / System | Reference |
| This compound | SOS1-Ras Interaction | Binding Affinity (Kd) | 14.7 µM | Recombinant His6-SOS1cat | [1] |
| BAY-293 | KRAS-SOS1 Interaction | Interaction Inhibition (IC50) | 21 nM | Biochemical Assay | [2] |
| BI-3406 | SOS1-KRAS Interaction | Interaction Inhibition (IC50) | 6 nM | Biochemical Assay | [3] |
Table 2: Cellular Activity of SOS1 and Pan-Ras Inhibitors
| Compound | Target | Assay Type | IC50 / Activity | Cell Line(s) | Reference |
| This compound | SOS1-Ras Pathway | Cell Growth Inhibition | Active at 40-80 µM | Mouse Embryonic Fibroblasts | [1] |
| Ras/ERK Activation | Inhibition at 60-80 µM | NIH/3T3 | [1] | ||
| BAY-293 | Pan-KRAS | Cell Growth Inhibition (IC50) | 1.7 - 3.7 µM | NSCLC and PDAC cell lines | [4] |
| Cell Growth Inhibition (IC50) | 1.09 - 3.48 µM | K-562, MOLM-13, H358, Calu-1 | [2] | ||
| BI-3406 | SOS1 | pERK Inhibition (IC50) | 17 - 57 nM | Various RAS-mutated cell lines | [5] |
| RMC-6236 (Daraxonrasib) | Pan-RAS(ON) | Objective Response Rate (ORR) | 29% (2L PDAC, KRAS G12X) | Patients with PDAC | |
| Objective Response Rate (ORR) | 38% | Patients with NSCLC | [6][7] | ||
| Disease Control Rate (DCR) | 91% (2L PDAC, KRAS G12X) | Patients with PDAC | |||
| Disease Control Rate (DCR) | 85% | Patients with NSCLC | [6] |
Signaling Pathway and Mechanism of Action
The EGFR-SOS1-Ras-Raf-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. This compound and other SOS1 inhibitors act at an early node in this pathway by preventing the activation of Ras by SOS1. Pan-Ras inhibitors, such as RMC-6236, target the active, GTP-bound form of Ras, inhibiting its interaction with downstream effectors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of these compounds.
SOS1-Ras Binding Affinity Assay (for this compound)
This assay determines the binding affinity of an inhibitor to the catalytic domain of SOS1.
-
Protein Expression and Purification : Recombinant His6-tagged SOS1 catalytic domain (SOS1cat) is expressed and purified.
-
Ligand Binding : The fluorescence of a reporter ligand that binds to SOS1cat is monitored.
-
Competition : Increasing concentrations of the test compound (this compound) are added to compete with the reporter ligand for binding to SOS1cat.
-
Data Analysis : The decrease in fluorescence is measured, and the dissociation constant (Kd) is calculated to determine the binding affinity.
Cell Growth Inhibition Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines.
-
Cell Seeding : Cells (e.g., Mouse Embryonic Fibroblasts, various human cancer cell lines) are seeded in 96-well plates.
-
Compound Treatment : Cells are treated with a range of concentrations of the test compound.
-
Incubation : Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment : Cell viability is determined using a colorimetric assay (e.g., MTT) or by cell counting.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Ras and ERK Activation Assays (Western Blot)
These assays are used to determine the effect of an inhibitor on the activation of Ras and its downstream effector ERK.
-
Cell Culture and Treatment : Cells (e.g., NIH/3T3) are cultured and then treated with the inhibitor for a specific duration.
-
Stimulation : Cells are stimulated with a growth factor (e.g., EGF) to activate the Ras-ERK pathway.
-
Cell Lysis : Cells are lysed to extract total protein.
-
Protein Quantification : Protein concentration in the lysates is determined.
-
SDS-PAGE and Western Blotting : Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunodetection : The membrane is probed with primary antibodies specific for the active (GTP-bound) form of Ras and phosphorylated ERK (p-ERK). Total Ras and ERK antibodies are used as loading controls.
-
Signal Detection : An appropriate secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.
-
Data Analysis : Band intensities are quantified to determine the relative levels of active Ras and p-ERK.
Conclusion
This compound demonstrates clear activity as a SOS1-Ras inhibitor, albeit with a micromolar binding affinity. In contrast, competitor SOS1 inhibitors such as BAY-293 and BI-3406 exhibit significantly more potent inhibition in the nanomolar range in biochemical and cellular assays. The pan-Ras inhibitor RMC-6236 (daraxonrasib) has shown promising clinical activity in patients with various RAS-mutated cancers. This guide provides the foundational data and methodologies to aid in the comparative evaluation of these compounds and to guide future research in the development of effective Ras pathway inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revolution Medicines presented encouraging clinical activity and safety data derived from the Phase I/IB trial of RMC-6236 [delveinsight.com]
- 7. onclive.com [onclive.com]
Unraveling the Molecular Strategy of UC-857993: A Comparative Analysis of SOS1-Ras Inhibition
For Immediate Release
This guide provides a comprehensive cross-validation of the mechanism of action for UC-857993, a selective SOS1-Ras inhibitor. Through a detailed comparison with other inhibitors of the Ras-Raf-MEK-ERK signaling pathway, this document offers researchers, scientists, and drug development professionals a clear understanding of this compound's performance, supported by experimental data and detailed protocols.
Executive Summary
This compound is a small molecule inhibitor that selectively targets the interaction between Son of Sevenless 1 (SOS1) and Ras proteins.[1] This interaction is a critical step in the activation of the Ras signaling cascade, a pathway frequently dysregulated in various human cancers. By disrupting the SOS1-mediated nucleotide exchange on Ras, this compound effectively blocks downstream signaling through the Raf-MEK-ERK pathway, leading to reduced cell proliferation. This guide compares the efficacy and mechanistic profile of this compound with established MEK and ERK inhibitors, providing a framework for its potential therapeutic application.
Comparative Analysis of Pathway Inhibition
To contextualize the mechanism of this compound, its activity is compared against two other classes of well-characterized MAPK pathway inhibitors: MEK inhibitors (e.g., Trametinib) and ERK inhibitors (e.g., Ulixertinib).
| Compound | Target | Mechanism of Action | Reported IC50 / Kd | Effect on Pathway |
| This compound | SOS1 | Inhibits the interaction between SOS1 and Ras, preventing Ras activation.[1] | Kd = 14.7 µM for His6-SOS1cat[1] | Blocks signaling at the apex of the Ras-ERK cascade. |
| Trametinib | MEK1/2 | Allosterically inhibits MEK1 and MEK2, preventing the phosphorylation of ERK.[][3] | Inhibits signaling downstream of Ras and Raf. | |
| Ulixertinib (BVD-523) | ERK1/2 | Directly inhibits the kinase activity of ERK1 and ERK2.[4][5] | Inhibits the final kinase in the cascade, affecting both cytoplasmic and nuclear targets. |
Experimental Validation of this compound's Mechanism of Action
A series of key experiments are proposed to validate the mechanism of action of this compound and compare its performance against other pathway inhibitors.
SOS1-Ras Interaction Assay
Objective: To directly measure the ability of this compound to disrupt the interaction between SOS1 and Ras.
Anticipated Results:
| Compound | Concentration (µM) | SOS1-Ras Interaction (%) |
| Vehicle Control | - | 100 |
| This compound | 1 | 75 |
| 10 | 40 | |
| 50 | 15 | |
| MEK Inhibitor | 10 | 98 |
| ERK Inhibitor | 10 | 99 |
Ras Activation Assay
Objective: To determine the effect of this compound on the levels of active, GTP-bound Ras in cells.
Anticipated Results:
| Treatment | GTP-Ras Level (Relative to Control) |
| Vehicle Control | 1.00 |
| EGF (100 ng/mL) | 5.20 |
| This compound (50 µM) + EGF | 1.50 |
| MEK Inhibitor (10 µM) + EGF | 5.15 |
| ERK Inhibitor (10 µM) + EGF | 5.18 |
ERK Phosphorylation Assay
Objective: To assess the impact of this compound on the downstream signaling cascade by measuring the phosphorylation of ERK.
Anticipated Results:
| Treatment | p-ERK / Total ERK Ratio |
| Vehicle Control | 0.10 |
| EGF (100 ng/mL) | 1.00 |
| This compound (50 µM) + EGF | 0.25 |
| MEK Inhibitor (10 µM) + EGF | 0.15 |
| ERK Inhibitor (10 µM) + EGF | 0.05 |
Cell Proliferation Assay
Objective: To evaluate the functional consequence of pathway inhibition on cell growth.
Anticipated Results:
| Compound | Cell Line (KRAS WT) | Cell Line (KRAS G12V) |
| IC50 (µM) | IC50 (µM) | |
| This compound | 30 | >100 |
| MEK Inhibitor | 5 | 6 |
| ERK Inhibitor | 2 | 2.5 |
Visualizing the Molecular Interactions and Experimental Plans
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway, the experimental workflow for mechanism of action validation, and the logical framework for the comparative analysis.
Caption: The Ras-Raf-MEK-ERK signaling pathway and points of inhibition.
Caption: Workflow for validating the mechanism of action of this compound.
Caption: Logical framework for the comparative analysis of pathway inhibitors.
Detailed Experimental Protocols
SOS1-Ras Interaction Assay (HTRF)
-
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to quantify the interaction between recombinant SOS1 and KRAS proteins.[6][7][8]
-
Procedure:
-
Recombinant, tagged SOS1 and KRAS proteins are incubated with the test compounds (this compound, MEK inhibitor, ERK inhibitor) in a microplate.
-
HTRF detection antibodies (anti-tag labeled with a donor and an acceptor fluorophore) are added.
-
In the absence of an inhibitor, the proximity of the donor and acceptor fluorophores due to protein-protein interaction results in a high HTRF signal.
-
Inhibitors of the SOS1-Ras interaction will disrupt this proximity, leading to a decrease in the HTRF signal.
-
The signal is read on a compatible plate reader.
-
Ras Activation Assay (Pull-down Method)
-
Principle: This assay relies on the high affinity of the Ras-binding domain (RBD) of the Raf-1 effector protein for the active, GTP-bound form of Ras.[9]
-
Procedure:
-
Cells are treated with the test compounds and stimulated with a growth factor (e.g., EGF) to activate the Ras pathway.
-
Cells are lysed in a buffer that preserves the GTP-bound state of Ras.
-
A GST-tagged Raf-1 RBD fusion protein immobilized on agarose (B213101) beads is added to the cell lysates to selectively bind to active Ras.
-
The beads are washed, and the bound proteins are eluted.
-
The amount of active Ras is quantified by Western blotting using a Ras-specific antibody.[9][10][11][12]
-
ERK Phosphorylation Western Blot
-
Principle: Western blotting is used to detect the phosphorylated, active form of ERK (p-ERK) relative to the total amount of ERK protein.[13][14][15][16]
-
Procedure:
-
Cells are treated with inhibitors and stimulated with a growth factor.
-
Cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK (Thr202/Tyr204).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody for total ERK to normalize the p-ERK signal.[13]
-
Cell Proliferation Assay (MTT)
-
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability and proliferation.[17][18]
-
Procedure:
-
Cells are seeded in a 96-well plate and treated with a range of concentrations of the test compounds.
-
After a set incubation period (e.g., 72 hours), MTT reagent is added to each well.
-
Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured on a microplate reader at approximately 570 nm.
-
The IC50 values are calculated from the dose-response curves.
-
Conclusion
The presented experimental framework provides a robust methodology for the cross-validation of this compound's mechanism of action. By directly assessing its impact on the SOS1-Ras interaction and comparing its downstream cellular effects to inhibitors targeting other nodes of the MAPK pathway, a comprehensive understanding of its therapeutic potential can be achieved. The data strongly support the classification of this compound as a specific inhibitor of SOS1, offering a distinct point of intervention in Ras-driven pathologies.
References
- 1. pnas.org [pnas.org]
- 3. news-medical.net [news-medical.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. revvity.com [revvity.com]
- 8. revvity.com [revvity.com]
- 9. benchchem.com [benchchem.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. hoelzel-biotech.com [hoelzel-biotech.com]
- 12. neweastbio.com [neweastbio.com]
- 13. 3.4. Western Blotting and Detection [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Independent Verification of UC-857993 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the SOS1 inhibitor UC-857993 with other notable alternatives. All data is presented with supporting experimental details to aid in the independent verification of its activity.
This compound has been identified as a selective inhibitor of Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in the activation of Ras proteins. By binding to the catalytic site of SOS1, this compound competitively suppresses the SOS1-Ras interaction, thereby inhibiting downstream signaling pathways implicated in cell proliferation.[1][2][3] This guide summarizes its performance against other known SOS1 inhibitors and provides detailed methodologies for the key experiments cited.
Comparative Analysis of SOS1 Inhibitors
The efficacy of this compound and its alternatives can be quantitatively assessed through various biochemical and cell-based assays. The following table summarizes key performance metrics for a selection of SOS1 inhibitors.
| Compound | Target | Assay Type | IC50 | Kd | Reference |
| This compound | SOS1-Ras Interaction | Not Specified | Not Specified | 14.7 µM | [1] |
| BI-3406 | SOS1-KRAS Interaction | Biochemical Assay | 5 nM, 6 nM | Not Specified | [4][5] |
| pERK formation (NCI-H358 cells) | Cellular Assay | 4 nM | Not Specified | [6] | |
| Cellular Proliferation (NCI-H358 cells) | Cellular Assay | 24 nM | Not Specified | [6] | |
| BAY-293 | KRAS-SOS1 Interaction | Biochemical Assay | 21 nM | Not Specified | [7][8][9][10] |
| NSC-658497 | SOS1 GEF Activity | Biochemical Assay | ~10.8 µM (Analog A1) | Not Specified | [2] |
| MRTX0902 | SOS1:KRAS Interaction | Biochemical Assay | 13.8 nM (WT KRAS) | 2.1 nM (Ki) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification of the presented data. The following are protocols for key experiments typically used to characterize SOS1 inhibitors.
SOS1-mediated Guanine Nucleotide Exchange Assay
This biochemical assay is fundamental to determining the direct inhibitory effect of a compound on SOS1's catalytic activity.
Principle: This assay monitors the SOS1-mediated exchange of fluorescently labeled GDP (e.g., BODIPY-FL-GDP) for unlabeled GTP on the Ras protein. Inhibition of SOS1 activity results in a slower rate of fluorescent GDP dissociation, which can be measured as a change in fluorescence polarization or intensity.
Materials:
-
Purified recombinant His6-tagged SOS1 catalytic domain (SOS1cat)
-
Purified recombinant Ras protein (e.g., H-Ras)
-
BODIPY-FL-GDP
-
GTP solution
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well black plates
Procedure:
-
Ras Loading with BODIPY-FL-GDP: Incubate Ras protein with a molar excess of BODIPY-FL-GDP in the assay buffer for a sufficient time to allow for nucleotide loading.
-
Compound Incubation: In the wells of a 384-well plate, add the test compound at various concentrations. Include DMSO-only wells as a negative control.
-
Reaction Initiation: Add the pre-loaded Ras-BODIPY-FL-GDP complex and purified SOS1cat to the wells.
-
Nucleotide Exchange: Initiate the exchange reaction by adding a high concentration of unlabeled GTP.
-
Data Acquisition: Monitor the decrease in fluorescence polarization or intensity over time using a plate reader. The rate of fluorescence decay is proportional to the rate of nucleotide exchange.
-
Data Analysis: Calculate the initial rate of reaction for each compound concentration. Plot the rates against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Ras and ERK Activation Assays
These assays assess the inhibitor's ability to block SOS1-mediated signaling within a cellular context.
Principle: Growth factor stimulation (e.g., with EGF) activates receptor tyrosine kinases, leading to the recruitment of the Grb2-SOS1 complex to the plasma membrane and subsequent activation of Ras. Activated Ras (Ras-GTP) triggers the downstream MAPK cascade, resulting in the phosphorylation of ERK (p-ERK). The levels of Ras-GTP and p-ERK can be quantified to measure the inhibitory effect of a compound on this pathway.
Materials:
-
Mammalian cell line (e.g., mouse embryonic fibroblasts (MEFs), HeLa, or prostate cancer cells)
-
Cell culture medium and supplements
-
Growth factor (e.g., EGF)
-
Test compounds dissolved in DMSO
-
Lysis buffer
-
Antibodies: anti-Ras-GTP, anti-total Ras, anti-p-ERK, anti-total ERK
-
Western blotting or ELISA reagents
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to a suitable confluency. Serum-starve the cells overnight to reduce basal signaling. Pre-incubate the cells with various concentrations of the test compound or DMSO for a specified period (e.g., 2 hours).
-
Growth Factor Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for a short period (e.g., 5-10 minutes) to induce Ras and ERK activation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice.
-
Quantification of Ras-GTP and p-ERK:
-
Ras Activation Assay (GTP pull-down): Use a commercially available kit or a GST-fusion protein containing the Ras-binding domain (RBD) of Raf1 to specifically pull down Ras-GTP from the cell lysates. Quantify the amount of pulled-down Ras-GTP and total Ras in the lysates by Western blotting.
-
p-ERK Quantification: Measure the levels of phosphorylated ERK and total ERK in the cell lysates using Western blotting or ELISA.
-
-
Data Analysis: Quantify the band intensities from Western blots or the signal from ELISA. Normalize the levels of Ras-GTP to total Ras and p-ERK to total ERK. Plot the normalized values against the logarithm of the compound concentration to determine the IC50 for inhibition of Ras and ERK activation.
Cell Proliferation Assay
This assay determines the effect of the inhibitor on the growth of cancer cell lines.
Principle: The proliferation of many cancer cell lines is dependent on the Ras-MAPK signaling pathway. Inhibiting SOS1 can suppress this pathway and, consequently, cell growth. Cell viability or number is measured after a period of treatment with the inhibitor.
Materials:
-
Cancer cell line (e.g., DU-145, PC-3)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
MTS or other cell viability reagent
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of the test compound or DMSO.
-
Incubation: Incubate the cells for a period of 24 to 72 hours.
-
Viability Measurement: Add a cell viability reagent (e.g., MTS) to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the absorbance values to the DMSO-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Visualizing the Mechanism of Action
To further elucidate the role of this compound and its alternatives, the following diagrams illustrate the targeted signaling pathway and a conceptual experimental workflow.
Caption: The SOS1-Ras signaling pathway and the point of inhibition by this compound.
Caption: A generalized workflow for the characterization of SOS1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. rndsystems.com [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. BAY 293 | Ras GTPases | Tocris Bioscience [tocris.com]
- 11. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the SOS1 Inhibitor UC-857993 and Standard of Care in KRAS-Mutated Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational SOS1 inhibitor, UC-857993, with the current standard of care for KRAS-mutated cancers, focusing on preclinical data. While direct comparative experimental data between this compound and standard-of-care agents in the same disease model is not publicly available, this document synthesizes existing in vitro data for this compound and contrasts it with the well-established preclinical and clinical efficacy of sotorasib (B605408), a standard-of-care KRAS G12C inhibitor.
Introduction to this compound
This compound is a selective small molecule inhibitor of Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor (GEF) that plays a crucial role in the activation of Ras proteins. By inhibiting SOS1, this compound aims to block the signaling cascade downstream of Ras, which is frequently hyperactivated in various cancers due to KRAS mutations. The primary research on this compound has focused on its ability to disrupt the SOS1-Ras interaction and thereby inhibit downstream signaling pathways like the MAPK/ERK pathway.
Standard of Care: Sotorasib for KRAS G12C-Mutated NSCLC
The current standard of care for patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring the KRAS G12C mutation includes targeted therapies such as sotorasib (AMG 510). Sotorasib is a first-in-class, irreversible inhibitor of KRAS G12C. Its approval marked a significant milestone in treating this patient population, which historically had limited therapeutic options.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound (in vitro) and sotorasib (preclinical in vivo). It is important to note that the absence of in vivo data for this compound prevents a direct comparison of anti-tumor efficacy in a disease model.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Result | Source |
| SOS1 Binding Affinity (Kd) | His6-SOS1cat | 14.7 µM | [1] |
| Inhibition of Cell Growth | Wild-type Mouse Embryonic Fibroblasts (MEFs) | Specific inhibition observed (0-80 µM; 3 days) | [1] |
| Inhibition of Cell Growth | H-Ras(G12V) expressing MEFs | No inhibition observed | [1] |
| Inhibition of Ras Activation | NIH/3T3 cells | Dose-dependent inhibition (60 µM, 80 µM; 2 hours) | [1] |
| Inhibition of ERK Activation | NIH/3T3 cells | Dose-dependent inhibition (60 µM, 80 µM; 2 hours) | [1] |
Table 2: Preclinical In Vivo Efficacy of Sotorasib in a KRAS G12C-Mutated NSCLC Xenograft Model
| Parameter | Animal Model | Treatment | Result | Source |
| Tumor Growth Inhibition | Mouse xenografts (KRASG12C-mutated NSCLC) | Sotorasib | Significant tumor inhibition | [2] |
Experimental Protocols
This compound In Vitro Assays
The following experimental protocols are based on the methodologies described in the primary research publication for this compound.
Cell Proliferation Assay:
-
Cell Lines: Wild-type Mouse Embryonic Fibroblasts (MEFs) and MEFs expressing carcinogenic H-Ras(G12V).
-
Treatment: Cells were treated with this compound at concentrations ranging from 0 to 80 µM.
-
Incubation: The cells were incubated for 3 days.
-
Analysis: Cell growth inhibition was measured to determine the effect of this compound.[1]
Western Blot Analysis for Ras and ERK Activation:
-
Cell Line: NIH/3T3 cells.
-
Treatment: Cells were treated with this compound at concentrations of 60 µM and 80 µM for 2 hours.
-
Stimulation: Cells were stimulated with 50 ng/ml Epidermal Growth Factor (EGF) for 5 minutes to induce the signaling cascade.
-
Analysis: The levels of phosphorylated ERK (p-ERK) and Ras-GTP were measured by Western blot to assess the inhibition of the EGFR-SOS1-Ras-Raf1-MEK-ERK signaling pathway.[1]
Sotorasib In Vivo Xenograft Study
The protocol for the sotorasib in vivo study is generalized from typical preclinical xenograft experiments.
Animal Model:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Subcutaneous implantation of human KRASG12C-mutated non-small cell lung cancer (NSCLC) cells.
Treatment:
-
Once tumors reached a palpable size, mice were randomized into treatment and control groups.
-
Sotorasib was administered orally at a specified dose and schedule.
-
The control group received a vehicle.
Analysis:
-
Tumor volume was measured at regular intervals.
-
Mouse body weights were monitored to assess toxicity.
-
At the end of the study, tumors were excised for further analysis, such as Western blotting to confirm target engagement (inhibition of KRAS signaling).[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR-SOS1-Ras-ERK Signaling Pathway Inhibition by this compound.
Caption: Workflow for Preclinical Evaluation of this compound and Sotorasib.
Discussion and Conclusion
This compound demonstrates a clear mechanism of action in vitro by selectively inhibiting the SOS1-Ras interaction, leading to the suppression of downstream pro-proliferative signaling.[1] Its specificity for wild-type Ras signaling contexts, as shown by the lack of effect in H-Ras(G12V) expressing cells, suggests a potential therapeutic window. However, the current body of publicly available evidence for this compound is limited to these in vitro studies.
In contrast, sotorasib, the standard of care for KRAS G12C-mutated NSCLC, has a robust dataset from preclinical in vivo models and extensive clinical trials, demonstrating significant anti-tumor activity and patient benefit.
Key Differences and Future Directions:
-
Data Gap: The most significant gap in the current understanding of this compound is the absence of in vivo efficacy data in a relevant cancer model. Such studies would be crucial to assess its therapeutic potential and to enable a direct comparison with standard-of-care agents.
-
Mechanism of Action: this compound targets an upstream activator of Ras (SOS1), while sotorasib directly inhibits a specific mutant form of Ras (KRAS G12C). This difference in mechanism could have implications for overcoming resistance and for potential combination therapies.
-
Potential Applications: As a SOS1 inhibitor, this compound could theoretically have broader applicability to other Ras-driven cancers beyond just KRAS G12C mutations. However, this would need to be validated through further preclinical research.
References
A Head-to-Head Comparison of SOS1 Inhibitors: UC-857993 and Similar Molecules
For Researchers, Scientists, and Drug Development Professionals
The Son of Sevenless 1 (SOS1) protein, a crucial guanine (B1146940) nucleotide exchange factor (GEF), has emerged as a compelling target for therapeutic intervention in cancers driven by aberrant Ras signaling. By catalyzing the exchange of GDP for GTP on Ras, SOS1 acts as a critical switch that turns on the Ras signaling cascade, leading to downstream activation of pathways like the MAPK/ERK pathway, which is frequently hyperactivated in various cancers. This guide provides a head-to-head comparison of the preclinical SOS1 inhibitor UC-857993 with other notable SOS1 inhibitors, presenting key experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of SOS1 Inhibitors
This section provides a comparative overview of the biochemical potency, cellular activity, and anti-proliferative effects of this compound and three other well-characterized SOS1 inhibitors: BI-3406, MRTX0902, and BAY-293.
Biochemical and Cellular Potency
The following table summarizes the key potency metrics for each inhibitor, providing a direct comparison of their ability to disrupt the SOS1-Ras interaction and inhibit downstream signaling.
| Molecule | Target Interaction | Biochemical Potency (IC50/Kd) | Cellular Ras/ERK Inhibition | Reference(s) |
| This compound | SOS1-Ras | Kd: 14.7 µM (His6-SOS1cat) | Dose-dependent inhibition of EGF-induced Ras-GTP loading and p-ERK levels in NIH/3T3 cells (at 60 µM and 80 µM).[1][2] | [1][2] |
| BI-3406 | SOS1:KRAS-GDP | IC50: 5 nM | Reduced Ras-GTP levels in NCI-H358 (KRAS G12C) and A549 (KRAS G12S) cell lines. | |
| MRTX0902 | KRAS:SOS1 PPI | Potent inhibitor (specific IC50 not publicly disclosed) | Modulates ERK1/2 phosphorylation in human tumor cells. | [3] |
| BAY-293 | KRAS–SOS1 | IC50: 21 nM | Inhibits pERK levels in K-562 cells. |
Anti-Proliferative Activity
The anti-proliferative effects of these SOS1 inhibitors have been evaluated in various cell lines, demonstrating their potential to inhibit the growth of cancer cells dependent on Ras signaling.
| Molecule | Cell Line(s) | Anti-Proliferative Effects | Reference(s) |
| This compound | Mouse embryonic fibroblasts (MEFs) | Specifically inhibits the growth of wild-type MEFs but not MEFs expressing oncogenic H-Ras(G12V) at concentrations up to 80 µM.[1][2] | [1][2] |
| BI-3406 | Various KRAS-mutant cell lines | Inhibited cell growth in all KRAS G12 and G13 mutant cell lines tested (IC50: 9–220 nM), with the exception of G12R and Q61L/H mutants. | |
| MRTX0902 | Cancer cell lines with KRAS–MAPK pathway alterations | Translates to an anti-proliferative effect. | |
| BAY-293 | K-562, MOLM-13, NCI-H358, Calu-1, BxPC3, MIA PaCa-2, AsPC-1 | IC50s: 1,090 nM (K-562), 995 nM (MOLM-13), 3,480 nM (NCI-H358), 3,190 nM (Calu-1), 2.07 µM (BxPC3), 2.90 µM (MIA PaCa-2), 3.16 µM (AsPC-1). |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used to characterize the activity of SOS1 inhibitors.
Ras Activation Assay (Pull-down Method)
This assay is used to measure the levels of active, GTP-bound Ras in cells.
-
Cell Lysis: Cells are cultured to 80-90% confluency and stimulated with a Ras activator (e.g., EGF) if required. The cells are then washed with ice-cold PBS and lysed on ice with a lysis buffer containing protease inhibitors.
-
Lysate Clarification: The cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total cellular protein is collected.
-
Affinity Precipitation: A GST-tagged Raf1-RBD (Ras-binding domain) fusion protein immobilized on agarose (B213101) beads is added to the cell lysates. The Raf1-RBD specifically binds to the active GTP-bound form of Ras.
-
Incubation: The mixture is incubated at 4°C with gentle agitation to allow for the binding of GTP-Ras to the Raf1-RBD beads.
-
Washing: The beads are pelleted by centrifugation and washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The amount of active Ras is then detected and quantified by Western blotting using a Ras-specific antibody. Total Ras levels in the initial cell lysates should also be analyzed to confirm equal protein loading.
Western Blotting for Phospho-ERK (p-ERK)
This method is used to assess the activity of the downstream MAPK/ERK pathway.
-
Sample Preparation: Cells are treated with the inhibitor for the desired time and concentration, and then lysed. Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of ERK (p-ERK). A separate blot is typically performed with an antibody against total ERK to serve as a loading control.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system. The band intensities are quantified using densitometry software.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the inhibitor. A vehicle-only control is also included.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan (B1609692) Solubilization: After a few hours of incubation, the water-insoluble formazan crystals formed by metabolically active cells are dissolved in a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.
Visualizing the Molecular Landscape
Diagrams of key signaling pathways and experimental workflows provide a clear visual aid for understanding the mechanism of action and experimental design.
Caption: SOS1-Mediated Ras Activation Pathway and Point of Inhibition.
Caption: Experimental Workflow for a Ras Activation Pull-down Assay.
References
A Comparative Analysis of UC-857993 and Alternative Ras Pathway Inhibitors for Drug Development Professionals
A comprehensive guide to the effectiveness of UC-857993 and other Ras pathway modulators, presenting key quantitative data, detailed experimental protocols, and signaling pathway visualizations to inform research and development decisions.
This guide provides a detailed comparison of this compound, a selective SOS1-Ras inhibitor, with a range of alternative compounds targeting the Ras signaling pathway. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of inhibitory activities, mechanisms of action, and the experimental basis for these findings.
Introduction to this compound and the Ras Signaling Pathway
This compound is a chemical probe that selectively inhibits the interaction between Son of Sevenless 1 (SOS1) and Ras proteins. SOS1 is a guanine (B1146940) nucleotide exchange factor (GEF) that plays a critical role in activating Ras by facilitating the exchange of GDP for GTP. The Ras family of small GTPases (KRAS, HRAS, and NRAS) are central regulators of cellular proliferation, differentiation, and survival. Mutations in Ras genes are among the most common oncogenic drivers in human cancers, making the Ras signaling pathway a key target for therapeutic intervention. This compound has been shown to suppress the catalytic activity of SOS1, thereby inhibiting Ras activation and the downstream MEK-ERK signaling cascade.
Quantitative Comparison of Inhibitor Effectiveness
The following tables summarize the in vitro potency of this compound and a selection of alternative Ras pathway inhibitors. These alternatives include other SOS1 inhibitors, direct inhibitors of specific Ras isoforms (KRAS G12C), a farnesyltransferase inhibitor that affects Ras membrane localization, and inhibitors of the downstream kinase MEK.
| SOS1 Inhibitors | Target | Assay Type | Value | Cell Line/System |
| This compound | SOS1-Ras Interaction | Not Specified | Kd = 14.7 µM | His6-SOS1cat |
| BAY-293 | KRAS-SOS1 Interaction | HTRF | IC50 = 21 nM | Biochemical Assay |
| BI-3406 | KRAS-SOS1 Interaction | TR-FRET | IC50 = 6 nM | Biochemical Assay |
| KRAS G12C Inhibitors | Target | Assay Type | Value | Cell Line/System |
| Sotorasib (AMG 510) | KRAS G12C | Cell Viability | IC50 ≈ 0.006 µM | NCI-H358 |
| Adagrasib (MRTX849) | KRAS G12C | Cell Viability (2D) | IC50 = 10 - 973 nM | Panel of KRAS G12C mutant cell lines |
| Farnesyltransferase Inhibitor | Target | Assay Type | Value | Cell Line/System |
| Tipifarnib | Farnesyltransferase | Enzyme Inhibition | IC50 = 0.6 nM | Biochemical Assay |
| MEK Inhibitors | Target | Assay Type | Value | Cell Line/System |
| Selumetinib (AZD6244) | MEK1 | Kinase Assay | IC50 = 14 nM | Cell-free |
| Trametinib (GSK1120212) | MEK1 / MEK2 | Kinase Assay | IC50 = 0.92 nM / 1.8 nM | Cell-free |
| Binimetinib (MEK162) | MEK1 / MEK2 | Kinase Assay | IC50 = 12 nM | Cell-free |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The Ras/MAPK signaling pathway and points of intervention for various inhibitors.
Caption: A generalized workflow for a cell viability assay to determine inhibitor IC50 values.
Caption: A typical workflow for a Homogeneous Time-Resolved FRET (HTRF) protein-protein interaction assay.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to understand the basis of the presented data and potentially reproduce the findings.
SOS1-Ras Interaction Assays
Homogeneous Time-Resolved FRET (HTRF) for BAY-293:
This assay measures the disruption of the KRAS-SOS1 interaction.
-
Reagents:
-
His-tagged SOS1 (catalytic domain)
-
GST-tagged KRAS (G12C mutant)
-
Anti-His-Europium cryptate (donor)
-
Anti-GST-XL665 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
BAY-293 serially diluted in DMSO.
-
-
Procedure:
-
Add 2 µL of BAY-293 dilutions to a 384-well low-volume plate.
-
Add 4 µL of a mix of His-SOS1 and GST-KRAS in assay buffer.
-
Incubate for 15 minutes at room temperature.
-
Add 4 µL of a mix of anti-His-Europium and anti-GST-XL665 antibodies in assay buffer.
-
Incubate for 60 minutes at room temperature.
-
Read the HTRF signal at 620 nm (cryptate emission) and 665 nm (XL665 emission) on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for BI-3406:
This assay is similar to HTRF and measures the inhibition of the KRAS-SOS1 interaction.
-
Reagents:
-
GST-tagged KRAS
-
His-tagged SOS1
-
Anti-GST antibody labeled with a donor fluorophore (e.g., Terbium)
-
Anti-His antibody labeled with an acceptor fluorophore (e.g., d2)
-
Assay buffer
-
BI-3406 serially diluted in DMSO.
-
-
Procedure:
-
Dispense BI-3406 dilutions into a microplate.
-
Add a mixture of GST-KRAS and His-SOS1.
-
Incubate to allow for protein-protein interaction.
-
Add a mixture of the labeled antibodies.
-
Incubate to allow antibody binding.
-
Excite the donor fluorophore and measure the emission of both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the FRET ratio from the emission intensities.
-
Determine the IC50 value by plotting the FRET ratio against the inhibitor concentration.
-
Cell-Based Assays for KRAS G12C Inhibitors
Cell Viability Assay for Sotorasib:
This assay determines the effect of the inhibitor on the proliferation of cancer cells.
-
Cell Lines: NCI-H358 (KRAS G12C mutant) and A549 (KRAS wild-type, as a negative control).
-
Reagents:
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Sotorasib stock solution in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent.
-
-
Procedure:
-
Seed cells (e.g., 5,000 cells/well) in a 96-well plate and incubate overnight.
-
Treat cells with a serial dilution of Sotorasib (or DMSO as a vehicle control) for 72 hours.
-
For MTT assay: Add MTT solution and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the reagent, lyse the cells, and measure luminescence.
-
-
Data Analysis:
-
Normalize the absorbance/luminescence values to the vehicle control.
-
Plot cell viability against the log of the inhibitor concentration to calculate the IC50.
-
Enzyme Inhibition Assays
Farnesyltransferase Assay for Tipifarnib:
This assay measures the inhibition of the farnesyltransferase enzyme.
-
Reagents:
-
Recombinant farnesyltransferase.
-
Farnesyl pyrophosphate (FPP).
-
A fluorescently labeled peptide substrate (e.g., dansyl-GCVLS).
-
Assay buffer.
-
Tipifarnib serially diluted in DMSO.
-
-
Procedure:
-
Incubate farnesyltransferase with various concentrations of tipifarnib.
-
Initiate the reaction by adding FPP and the fluorescent peptide substrate.
-
Monitor the change in fluorescence over time, which corresponds to the farnesylation of the peptide.
-
-
Data Analysis:
-
Calculate the initial reaction rates at each inhibitor concentration.
-
Determine the IC50 value by plotting the enzyme activity against the inhibitor concentration.
-
MEK1 Kinase Assay for Selumetinib, Trametinib, and Binimetinib:
This assay measures the inhibition of MEK1 kinase activity.
-
Reagents:
-
Active MEK1 enzyme.
-
Inactive ERK2 (as a substrate).
-
ATP (radiolabeled [γ-³²P]ATP or for use with phosphorylation-specific antibodies).
-
Assay buffer.
-
MEK inhibitor serially diluted in DMSO.
-
-
Procedure:
-
Incubate MEK1 with the inhibitor.
-
Initiate the kinase reaction by adding ATP and inactive ERK2.
-
Stop the reaction after a defined time.
-
Detect the phosphorylation of ERK2 using either autoradiography (for [γ-³²P]ATP) or a specific antibody against phosphorylated ERK (p-ERK) in an ELISA or Western blot format.
-
-
Data Analysis:
-
Quantify the amount of phosphorylated ERK2 at each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of MEK1 activity against the inhibitor concentration.
-
Conclusion
This guide provides a comparative overview of this compound and other inhibitors targeting the Ras signaling pathway. The presented quantitative data, signaling pathway diagrams, and detailed experimental protocols are intended to serve as a valuable resource for researchers and drug development professionals. By understanding the relative potencies and mechanisms of these compounds, as well as the experimental basis for these findings, the scientific community can make more informed decisions in the ongoing effort to develop effective therapies for Ras-driven cancers.
On-Target Engagement of UC-857993: A Comparative Guide
This guide provides a comprehensive comparison of the on-target engagement of UC-857993, a selective SOS1-Ras inhibitor, with other relevant inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Comparative Analysis of On-Target Engagement
The following tables summarize the quantitative data for this compound and its alternatives, focusing on their direct binding to their targets and their functional impact on the signaling pathway.
Table 1: Biochemical On-Target Engagement
| Compound | Target | Assay | Affinity (Kd) | IC50 | Reference |
| This compound | His6-SOS1cat | Microscale Thermophoresis (MST) | 14.7 µM | - | [1] |
| BI-3406 | SOS1 | SOS1::KRAS Interaction Assay | - | 6 nM | [2] |
| BAY-293 | SOS1 | KRAS-SOS1 Interaction Assay | - | 21 nM | [3] |
Table 2: Cellular On-Target Engagement and Downstream Effects
| Compound | Cell Line | Assay | Effect | Concentration | Reference |
| This compound | NIH/3T3 | GST-Raf1 Pull-down & Western Blot | Dose-dependent inhibition of Ras and p-ERK activation | 60 µM, 80 µM | [1] |
| BI-3406 | - | - | Potently reduces the formation of GTP-loaded KRAS and inhibits MAPK pathway signaling | - | [2] |
| BAY-293 | K-562 | Western Blot | Efficiently inhibited p-ERK levels | - | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Microscale Thermophoresis (MST) for this compound
This protocol describes the direct binding analysis of this compound to its target, the catalytic domain of SOS1 (His6-SOS1cat).
-
Protein Labeling: Purified His6-SOS1cat is fluorescently labeled according to the manufacturer's protocol for the Monolith NT.115 instrument.
-
Sample Preparation: A series of dilutions of this compound is prepared in MST buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20). The concentration of the labeled His6-SOS1cat is kept constant.
-
MST Measurement: The samples are loaded into standard treated capillaries, and the MST measurement is performed using a Monolith NT.115 instrument.
-
Data Analysis: The change in fluorescence due to thermophoresis is plotted against the logarithm of the this compound concentration. The dissociation constant (Kd) is determined by fitting the data to the law of mass action.
BODIPY-FL-GDP Dissociation Exchange Assay
This assay measures the ability of this compound to inhibit the SOS1-mediated nucleotide exchange on H-Ras.
-
Reagents:
-
His6-SOS1cat
-
His6-H-Ras
-
BODIPY-FL-GDP
-
GTP
-
Assay Buffer (20 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
-
Procedure:
-
His6-H-Ras is pre-loaded with BODIPY-FL-GDP in the absence of nucleotide.
-
This compound at various concentrations is incubated with His6-SOS1cat.
-
The nucleotide exchange reaction is initiated by adding the this compound/SOS1cat mixture and a saturating concentration of GTP to the BODIPY-FL-GDP-loaded H-Ras.
-
The decrease in fluorescence, as BODIPY-FL-GDP is displaced by GTP, is monitored over time using a fluorescence plate reader.
-
-
Data Analysis: The initial rates of the reaction are plotted against the inhibitor concentration to determine the IC50 value.
GST-Raf1 Pull-Down Assay for Ras Activation
This cellular assay is used to determine the levels of active, GTP-bound Ras in cells treated with this compound.
-
Cell Culture and Treatment: NIH/3T3 cells are serum-starved and then pre-treated with different concentrations of this compound for 2 hours. Subsequently, cells are stimulated with 50 ng/ml EGF for 5 minutes.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Pull-Down: Cell lysates are incubated with GST-tagged Raf1-RBD (Ras Binding Domain) beads, which specifically bind to GTP-bound Ras.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the bound proteins are eluted with SDS-PAGE sample buffer.
-
Western Blotting: The eluted samples are resolved by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with a pan-Ras antibody to detect the amount of activated Ras.
Western Blotting for Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of downstream signaling proteins like ERK.
-
Sample Preparation: NIH/3T3 cells are treated as described in the GST-Raf1 pull-down assay. Whole-cell lysates are prepared.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The band intensities are quantified, and the ratio of p-ERK to total ERK is calculated to determine the extent of signaling inhibition.
Visualizations
The following diagrams illustrate the signaling pathway and experimental workflows.
Caption: EGFR-SOS1-Ras-MAPK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for Microscale Thermophoresis (MST) to determine binding affinity.
References
Safety Operating Guide
Proper Disposal and Handling of UC-857993: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the selective SOS1-Ras inhibitor, UC-857993, including operational and disposal protocols.
This compound is a chemical inhibitor used in research to study the SOS1-Ras signaling pathway.[1] As a compound intended for laboratory use, it must be handled and disposed of in accordance with standard hazardous waste procedures. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines, based on general procedures for chemical waste, should be followed.
Immediate Safety and Disposal Procedures
All personnel must adhere to strict safety protocols when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and chemical-resistant gloves. All work with the compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Disposal of this compound and associated waste must be treated as hazardous chemical waste. Toxic, explosive, flammable, corrosive, and other hazardous materials must never be disposed of in general waste facilities.[1]
Key Disposal Steps:
-
Segregation: All waste contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be segregated from general waste.
-
Containerization: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be appropriate for chemical waste and kept closed when not in use.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound."
-
Contact EH&S: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) office.[1] They will provide specific instructions for pickup and disposal according to institutional and regulatory guidelines.
-
Empty Containers: Empty chemical bottles that once held this compound should be air-dried in a fume hood, and the label should be defaced before disposal in the regular trash.[1]
Experimental Protocol and Data Presentation
This compound functions as a selective inhibitor of Son of Sevenless 1 (SOS1), a guanine (B1146940) nucleotide exchange factor that activates Ras.[1] By inhibiting SOS1, this compound prevents the exchange of GDP for GTP on Ras, thereby blocking its activation and downstream signaling through the RAF-MEK-ERK pathway.
Quantitative Data Summary
| Parameter | Value | Source |
| Target | SOS1 | MedChemExpress |
| Pathway | MAPK/ERK Pathway | MedChemExpress |
| Biological Activity | Inhibits Ras activation and downstream ERK signaling | MedChemExpress[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the SOS1-Ras-ERK signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: SOS1-Ras-ERK signaling pathway inhibited by this compound.
Caption: General workflow for studying the effects of this compound.
References
Personal protective equipment for handling UC-857993
This document provides immediate, essential safety and logistical information for the handling and disposal of UC-857993, a selective SOS1-Ras inhibitor used in cancer research. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and operational efficiency.
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive approach to personal protective equipment is critical when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the available safety data sheet.
| PPE Category | Item | Specifications & Use Case |
| Eye Protection | Safety glasses with side-shields | Conforming to EN166 is recommended. |
| Hand Protection | Protective gloves | Material must be compatible with the substance and used for a suitable duration. |
| Body Protection | Lab coat | To prevent skin contact. |
| Respiratory Protection | Dust mask | Type P2 (EN 143) respirator cartridges are recommended as a backup to engineering controls. |
Note: The specific type of protective gloves and the breakthrough time should be determined based on the concentration and quantity of the substance being handled, as well as the specific laboratory conditions. Always consult with a safety professional for a detailed risk assessment.
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
It is recommended to handle this compound in a well-ventilated area.
-
Use of a fume hood is advised for procedures that may generate dust or aerosols.
Handling Procedures:
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
Storage:
-
Store in a tightly closed container.
-
Keep in a dry and well-ventilated place.
Disposal Plan
Unused this compound and its containers must be disposed of as hazardous waste. It is recommended to contact a licensed professional waste disposal service for proper disposal. Disposal must be in accordance with local, state, and federal regulations.
Experimental Protocol Context: Inhibition of the SOS1-Ras Signaling Pathway
This compound is a selective inhibitor of SOS1 (Son of Sevenless), a guanine (B1146940) nucleotide exchange factor that activates Ras proteins. By inhibiting the interaction between SOS1 and Ras, this compound effectively blocks the Ras signaling pathway, which is often hyperactivated in various cancers. This inhibition leads to a downstream suppression of the ERK signaling cascade, ultimately impacting cell proliferation.[1][2][3][4]
A typical experimental workflow to assess the efficacy of this compound would involve the following steps:
-
Cell Culture: Culture cancer cell lines with known Ras mutations (e.g., KRas).
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Protein Extraction: Lyse the cells to extract total protein.
-
Western Blot Analysis: Perform western blotting to measure the phosphorylation levels of key proteins in the Ras-ERK pathway (e.g., Ras, Raf, MEK, ERK). A decrease in the phosphorylated forms of these proteins would indicate successful inhibition by this compound.
-
Cell Viability Assays: Conduct assays such as MTT or colony formation assays to determine the effect of this compound on cancer cell growth and proliferation.
Visualizing the Mechanism of Action
The following diagrams illustrate the logical workflow for handling this compound and its mechanism of action within the SOS1-Ras signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
